Product packaging for 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide(Cat. No.:CAS No. 114263-91-1)

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Cat. No.: B046511
CAS No.: 114263-91-1
M. Wt: 237.26 g/mol
InChI Key: NUANCZXBBJMKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is a specialized triazole derivative of significant interest in synthetic organic chemistry and materials science research. Its core value lies in its unique structure, which incorporates both a triazole ring and an N-oxide functional group. This configuration makes it a valuable precursor and a key synthon in the synthesis of more complex nitrogen-containing heterocycles, particularly through cycloaddition reactions like the 1,3-dipolar cycloaddition. Researchers utilize this compound to construct novel molecular architectures, including fused ring systems and dendrimers, which are investigated for their potential electronic, optical, and coordination properties. In materials science, it serves as a building block for developing advanced functional materials, such as ligands for metal-organic frameworks (MOFs), luminescent compounds, and components for organic electronics. The presence of the N-oxide group enhances its dipole moment and can influence its binding affinity, making it a candidate for exploratory studies in catalysis and as a probe in chemical biology. This compound is provided exclusively for laboratory research applications to advance the development of new chemical entities and innovative materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O B046511 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide CAS No. 114263-91-1

Properties

CAS No.

114263-91-1

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-oxido-3,4-diphenyltriazol-1-ium

InChI

InChI=1S/C14H11N3O/c18-16-11-14(12-7-3-1-4-8-12)17(15-16)13-9-5-2-6-10-13/h1-11H

InChI Key

NUANCZXBBJMKOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-]

Synonyms

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is characterized by a five-membered triazole ring substituted with phenyl groups at the 1 and 5 positions and an N-oxide moiety at the 3-position.[1]

Systematic Information:

IdentifierValue
IUPAC Name This compound
CAS Number 114263-91-1[1]
Molecular Formula C₁₄H₁₁N₃O[1]
Molecular Weight 237.26 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NN=--INVALID-LINK--O
InChI Key NUANCZXBBJMKOV-UHFFFAOYSA-N[1]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, can provide some insights. The introduction of the N-oxide group is expected to increase the polarity and hydrogen bonding capacity of the molecule.

Table of Computed and Experimental Properties:

Property1,5-Diphenyl-1H-1,2,3-triazoleThis compound (Predicted)
Molecular Weight 221.26 g/mol [2]237.26 g/mol [1]
Solubility 13 µg/mL in water at pH 7.4[2]Expected to have higher aqueous solubility
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available

Detailed experimental spectroscopic data for this compound is limited. However, the infrared spectra of 1,2,3-triazole N-oxides, in general, have been examined and compared to their non-oxidized analogs. The assignment of vibrational modes involving the N-O group is a key feature in their characterization.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of the triazole core followed by N-oxidation.

Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole (Huisgen 1,3-Dipolar Cycloaddition)

The foundational method for creating the 1,2,3-triazole scaffold is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1] For the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole, this involves the reaction of phenylacetylene with phenyl azide. While the traditional Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, specific catalytic conditions can favor the formation of the 1,5-isomer.

Experimental Workflow for Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole:

synthesis_workflow Reactants Phenylacetylene + Phenyl Azide Reaction Huisgen 1,3-Dipolar Cycloaddition (e.g., Ruthenium catalysis for 1,5-regioselectivity) Reactants->Reaction Product 1,5-Diphenyl-1H-1,2,3-triazole Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure 1,5-Diphenyl-1H-1,2,3-triazole Purification->Final_Product noxidation_workflow Starting_Material 1,5-Diphenyl-1H-1,2,3-triazole Oxidation N-Oxidation (m-CPBA in Dichloromethane) Starting_Material->Oxidation Product Crude this compound Oxidation->Product Workup Aqueous Workup Product->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product Pure this compound Purification->Final_Product drug_discovery_logic cluster_properties Molecular Properties cluster_effects Potential Biological Effects Increased Polarity Increased Polarity Improved Solubility Improved Solubility Increased Polarity->Improved Solubility Enhanced H-Bonding Enhanced H-Bonding Enhanced Target Binding Enhanced Target Binding Enhanced H-Bonding->Enhanced Target Binding Potential for Drug Development Potential for Drug Development Improved Solubility->Potential for Drug Development Altered Bioactivity Altered Bioactivity Altered Bioactivity->Potential for Drug Development Enhanced Target Binding->Potential for Drug Development 1,2,3-Triazole Core 1,2,3-Triazole Core 1,5-Diphenyl-1H-1,2,3-triazole 1,5-Diphenyl-1H-1,2,3-triazole 1,2,3-Triazole Core->1,5-Diphenyl-1H-1,2,3-triazole N-Oxidation N-Oxidation 1,5-Diphenyl-1H-1,2,3-triazole->N-Oxidation This compound This compound N-Oxidation->this compound This compound->Increased Polarity This compound->Enhanced H-Bonding

References

In-Depth Technical Guide to 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (CAS Number: 114263-91-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide, a heterocyclic compound with potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a nitrogen-containing heterocyclic compound. The presence of the N-oxide group enhances its polarity and may influence its solubility, reactivity, and biological interactions compared to its non-oxidized analog.

PropertyValue
CAS Number 114263-91-1
Molecular Formula C₁₄H₁₁N₃O
Molecular Weight 237.26 g/mol
IUPAC Name This compound
Alternative Name 1-oxido-3,4-diphenyltriazol-1-ium
Canonical SMILES C1=CC=C(C=C1)C2=NN=--INVALID-LINK--C2=C1
InChI Key NUANCZXBBJMKOV-UHFFFAOYSA-N

Spectroscopic data for the related 1,5-disubstituted 1,2,3-triazoles show a characteristic singlet peak for the triazolyl proton in ¹H NMR spectra around 7.71 ppm.[1]

Synthesis

The synthesis of this compound typically involves a two-step process: the formation of the 1,5-diphenyl-1H-1,2,3-triazole core, followed by N-oxidation.

Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

The precursor, 1,5-diphenyl-1H-1,2,3-triazole, is synthesized via a 1,3-dipolar cycloaddition reaction between phenylacetylene and phenyl azide. A metal-free, multi-component reaction is a common approach.[1][2]

Experimental Protocol:

  • To a reaction tube equipped with a stirring bar, add acetophenone (1.16 mmol), 4-nitroaniline (1.74 mmol), 4-nitrophenyl azide (1.26 mmol), 4 Å molecular sieves (100 mg), a few drops of acetic acid as a catalyst, and toluene (1.2 mL).[2]

  • Stir the reaction mixture at 100°C for 12 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to isolate 1,5-diphenyl-1H-1,2,3-triazole.

Synthesis_Step1 acetophenone Acetophenone reactants Reactant Mixture acetophenone->reactants nitroaniline 4-Nitroaniline nitroaniline->reactants nitrophenyl_azide 4-Nitrophenyl Azide nitrophenyl_azide->reactants reaction 1,3-Dipolar Cycloaddition (100°C, 12h, Toluene) reactants->reaction product 1,5-Diphenyl-1H-1,2,3-triazole reaction->product

Caption: Synthesis of 1,5-diphenyl-1H-1,2,3-triazole.
Step 2: N-Oxidation

The N-oxidation of the triazole ring is achieved using an oxidizing agent. While a specific protocol for 1,5-diphenyl-1H-1,2,3-triazole is not detailed in the searched literature, a general procedure for the N-oxidation of 1,2,3-triazoles can be adapted.

General Experimental Protocol (Adapted):

  • Dissolve the synthesized 1,5-diphenyl-1H-1,2,3-triazole in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

N_Oxidation triazole 1,5-Diphenyl-1H-1,2,3-triazole reaction N-Oxidation (DCM, 0°C to RT) triazole->reaction mcpba m-CPBA mcpba->reaction product This compound reaction->product Anticancer_Pathway compound This compound p53 p53 Activation compound->p53 Potential Interaction cell_cycle Cell Cycle Arrest compound->cell_cycle Potential Induction bax BAX Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Antimicrobial_Pathway compound This compound murB Bacterial MurB Enzyme compound->murB Inhibition cyp51 Fungal CYP51 Enzyme compound->cyp51 Inhibition bacterial_death Bacterial Cell Death murB->bacterial_death fungal_death Fungal Cell Death cyp51->fungal_death

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Triazole N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole N-oxides represent a fascinating and increasingly important class of heterocyclic compounds. Their unique electronic structure, arising from the presence of the N-oxide functionality on the triazole ring, imparts a range of valuable photophysical and electrochemical properties. This guide provides a comprehensive overview of these characteristics, with a focus on their application in drug discovery and materials science.

Core Photophysical Properties

Triazole N-oxides often exhibit interesting fluorescence properties, making them suitable for applications in bioimaging, sensing, and as functional materials. The introduction of the N-oxide group can significantly modulate the electronic transitions within the molecule, influencing its absorption and emission characteristics.

Absorption and Emission Spectra

The UV-visible absorption and fluorescence emission spectra of triazole N-oxides are dictated by the nature and position of substituents on both the triazole and any appended aromatic rings. Generally, these compounds absorb in the UV or near-UV region and can emit in the blue to green portion of the visible spectrum.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. While extensive tabulated data for a wide range of triazole N-oxides is still emerging in the literature, studies on related triazole derivatives provide valuable insights. For instance, N-2-aryl-1,2,3-triazoles have been shown to be a class of UV/blue-light-emitting fluorophores with high efficiency in various solvents, exhibiting quantum yields in the range of 0.3-0.5.[1] The introduction of an N-oxide moiety is expected to further tune these properties.

Table 1: Illustrative Photophysical Data for Selected Triazole Derivatives

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
N-2-Aryl-1,2,3-triazoles~290-330~350-4000.3 - 0.5[1]
N-Indolyl-1,2,3-triazoles~298-325~420-480up to 0.99[2]
Pyrene-substituted Triazoles~350-400~415-436-[2]
2/6-Triazolyl-Substituted Purines~300-330~388-455up to 0.91[3]

Note: This table provides a general overview based on available data for triazole derivatives; specific data for a comprehensive series of triazole N-oxides is a developing area of research.

Electrochemical Characteristics

The electrochemical behavior of triazole N-oxides is of significant interest, particularly in the context of their roles as prodrugs, catalysts, and electroactive materials. Cyclic voltammetry is a key technique used to probe their redox properties.

Redox Potentials

The N-oxide group can act as a reducible moiety, and this property is exploited in the design of hypoxia-activated prodrugs.[4] Under the low oxygen conditions characteristic of solid tumors, the N-oxide can be enzymatically or chemically reduced, leading to the activation of a cytotoxic agent. The reduction potentials of triazole N-oxides are therefore a critical parameter in the design of such therapeutic agents. Conversely, the oxidation potentials can provide insights into their stability and potential for use in electronic applications.

Table 2: Illustrative Electrochemical Data for Selected Triazole and N-Oxide Derivatives

Compound/ClassRedox ProcessPotential (V) vs. Ref.MethodReference
3-Amino-1,2,4-triazoleReduction-0.6 to +0.4CV[5]
Benzotriazole DerivativesOxidation+0.72 to +0.89CV[6]
N-Substituted Benzotriazolium SaltsElectrochemical Windowup to 4.0CV[7]
2H-2-(Aryl)-benzo[d]-1,2,3-triazole N-oxidesReduction~ -0.71 and -1.17CV[8]

Note: This table presents a selection of available data to illustrate the range of electrochemical behavior. Systematic studies on a broad range of triazole N-oxides are needed to establish comprehensive structure-property relationships.

Experimental Protocols

Synthesis of Triazole N-Oxides

A variety of synthetic routes to triazole N-oxides have been developed. A notable and recent method involves a simple, metal-free approach for the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite as a nitric oxide source in environmentally friendly solvents like ethanol and water.

Workflow for a Metal-Free Synthesis of 1,2,3-Triazole N-Oxides

G start Start Materials: - Phenylhydrazine hydrochloride - 3-Aminocrotononitrile reagents Reagents: - tert-Butyl nitrite (t-BuONO) - Ethanol (EtOH) - Water (H2O) start->reagents Mix reaction Reaction Conditions: 50 °C Heating reagents->reaction Heat workup Work-up and Purification reaction->workup Cool and Isolate product Product: 5-cyano-4-methyl-2-phenyl- 2H-1,2,3-triazole 1-oxide workup->product

Caption: General workflow for the synthesis of a 1,2,3-triazole N-oxide derivative.

Photophysical Characterization

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

  • Prepare Solutions: Prepare dilute solutions of the triazole N-oxide sample and a standard fluorophore (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-visible absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument parameters.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

    Where:

    • Φ_st is the quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 'x' and 'st' refer to the sample and standard, respectively.

Electrochemical Analysis

Protocol for Cyclic Voltammetry (CV)

  • Prepare the Electrolyte Solution: Dissolve the triazole N-oxide sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure conductivity.

  • Set up the Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Perform the CV Scan: Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). Record the resulting current.

  • Analyze the Voltammogram: Identify the peak potentials for oxidation (anodic peak) and reduction (cathodic peak) to determine the redox potentials of the triazole N-oxide. The peak currents can provide information about the number of electrons transferred and the diffusion coefficient of the analyte.

Experimental Workflow for Cyclic Voltammetry

G prep Prepare Electrolyte Solution: - Triazole N-Oxide - Solvent - Supporting Electrolyte cell Assemble Three-Electrode Cell: - Working Electrode - Reference Electrode - Counter Electrode prep->cell deoxygenate Deoxygenate Solution (Inert Gas Purge) cell->deoxygenate scan Perform CV Scan with Potentiostat deoxygenate->scan analysis Analyze Cyclic Voltammogram: - Determine Peak Potentials - Analyze Peak Currents scan->analysis results Electrochemical Properties: - Oxidation Potential - Reduction Potential analysis->results

Caption: A typical experimental workflow for performing cyclic voltammetry on a triazole N-oxide.

Mechanisms of Action and Applications

The unique properties of triazole N-oxides have led to their exploration in various applications, particularly in drug development.

Hypoxia-Activated Prodrugs

A significant application of triazole N-oxides is in the design of hypoxia-activated prodrugs (HAPs).[4] In the low-oxygen environment of solid tumors, the N-oxide group can be reduced by enzymes such as cytochrome P450 reductases. This reduction can trigger a cascade of reactions, leading to the release of a potent cytotoxic agent, thereby targeting cancer cells selectively.

Mechanism of Hypoxia-Activated Prodrugs

G Prodrug Triazole N-Oxide Prodrug (Non-toxic) Reduction Reduction of N-Oxide Prodrug->Reduction Hypoxia Hypoxic Environment (Low Oxygen) Hypoxia->Reduction Enzyme Reductase Enzymes (e.g., CYP450) Enzyme->Reduction Activation Activation Cascade Reduction->Activation Drug Active Cytotoxic Drug Activation->Drug Effect Cancer Cell Death Drug->Effect

Caption: Simplified signaling pathway for the activation of a triazole N-oxide prodrug.

Enzyme Inhibition

Triazole derivatives are known to be effective inhibitors of various enzymes, and the introduction of an N-oxide can enhance their binding affinity and selectivity. For example, triazole-based compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in cancer invasion and metastasis.[9][10][11] The N-oxide can participate in hydrogen bonding interactions within the enzyme's active site, contributing to its inhibitory activity.

Enzyme Inhibition by a Triazole N-Oxide

G Inhibitor Triazole N-Oxide Inhibitor Binding Binding to Active Site Inhibitor->Binding Enzyme Enzyme Active Site (e.g., MMP) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Substrate Substrate Substrate->Enzyme Blocked

Caption: Logical relationship of enzyme inhibition by a triazole N-oxide.

Conclusion

Triazole N-oxides are a versatile class of compounds with tunable photophysical and electrochemical properties. Their potential in drug discovery, particularly as hypoxia-activated prodrugs and enzyme inhibitors, is a rapidly growing area of research. Further systematic studies are needed to build comprehensive databases of their quantitative properties, which will undoubtedly accelerate the rational design of new and improved triazole N-oxide-based therapeutics and functional materials.

References

The Ascendancy of 1,5-Disubstituted-1,2,3-Triazole N-Oxides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of heterocyclic chemistry has witnessed a burgeoning interest in the 1,2,3-triazole scaffold, a versatile building block in medicinal chemistry and materials science. While the synthesis and applications of 1,4- and 1,5-disubstituted 1,2,3-triazoles are well-documented, their N-oxide counterparts represent a more nascent and intriguing area of research. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for 1,5-disubstituted-1,2,3-triazole N-oxides. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this unique class of compounds, including detailed experimental protocols, quantitative data, and insights into their potential biological significance.

Discovery and Historical Perspective

The journey of 1,2,3-triazoles began in the late 19th century, but it was the advent of "click chemistry" in the early 2000s that propelled them into the limelight, primarily focusing on the copper-catalyzed synthesis of 1,4-disubstituted isomers. The exploration of 1,5-disubstituted 1,2,3-triazoles gained momentum with the development of alternative, regioselective synthetic methods.

The introduction of an N-oxide functionality to the 1,2,3-triazole ring is a more recent development, driven by the quest for novel molecular scaffolds with unique electronic and biological properties. While the history of heterocyclic N-oxides dates back several decades, their specific application to the 1,5-disubstituted 1,2,3-triazole core is a contemporary research focus. Early investigations into 1,2,3-triazole N-oxides often arose from studies on the oxidation of triazoles or from cyclization reactions where the N-oxide was an unexpected but intriguing product. The systematic synthesis and characterization of 1,5-disubstituted-1,2,3-triazole N-oxides, however, have only been a subject of focused investigation in more recent years, with researchers beginning to unravel their synthetic accessibility and potential applications.

Synthetic Methodologies

The synthesis of 1,5-disubstituted-1,2,3-triazole N-oxides presents unique challenges in achieving regioselectivity and controlling the N-oxidation step. Several strategies have been developed, ranging from multi-component reactions to catalyst-free approaches.

Metal-Free Multi-Component Reaction

A notable and environmentally benign approach involves a one-pot, three-component reaction of a primary amine, a ketone, and an aryl azide. This method proceeds without the need for a metal catalyst, which is advantageous in the synthesis of compounds intended for biological applications where metal contamination is a concern.[1]

metal_free_synthesis ketone Ketone intermediate Enamine/Imine Intermediate ketone->intermediate + amine Primary Amine amine->intermediate azide Aryl Azide triazole_n_oxide 1,5-Disubstituted-1,2,3-Triazole intermediate->triazole_n_oxide + Aryl Azide

Metal-Free Three-Component Synthesis
Catalyst-Free Synthesis from Phenylhydrazine Hydrochloride and 3-Aminocrotononitrile

A novel and efficient catalyst-free method for the synthesis of 1,2,3-triazole N-oxide derivatives has been reported, utilizing tert-butyl nitrite (t-BuONO) as a source of nitric oxide (NO). This reaction proceeds under mild conditions and employs environmentally friendly solvents.

catalyst_free_synthesis phenylhydrazine Phenylhydrazine Hydrochloride intermediate Diazotization & Cyclization phenylhydrazine->intermediate + aminocrotononitrile 3-Aminocrotononitrile aminocrotononitrile->intermediate tBuONO t-BuONO tBuONO->intermediate triazole_n_oxide 1,2,3-Triazole N-Oxide intermediate->triazole_n_oxide

Catalyst-Free Synthesis using t-BuONO

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of 1,5-disubstituted-1,2,3-triazole N-oxides.

General Procedure for Metal-Free Multi-Component Synthesis of 1,5-Disubstituted-1,2,3-Triazoles[1]
  • To a reaction tube equipped with a stirring bar, add the ketone (1.0 equiv.), primary amine (1.5 equiv.), 4-nitrophenyl azide (1.1 equiv.), 4 Å molecular sieves (100 mg), a catalytic amount of acetic acid (1-2 drops), and toluene (1.2 mL).

  • Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane/ethyl acetate (6/4).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with chloroform followed by a mixture of hexane and ethyl acetate to afford the pure 1,5-disubstituted-1,2,3-triazole.

Data Presentation

The following tables summarize quantitative data from the synthesis and characterization of various 1,5-disubstituted-1,2,3-triazoles.

Table 1: Synthesis of 1,5-Disubstituted-1,2,3-Triazoles via Metal-Free Multi-Component Reaction[1]
EntryKetonePrimary AmineProductYield (%)
1Acetophenone4-Methoxybenzylamine1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole93
24-Methylacetophenone4-Methoxybenzylamine1-(4-methoxybenzyl)-5-(p-tolyl)-1H-1,2,3-triazole88
34-Nitroacetophenone4-Methoxybenzylamine1-(4-methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole85
Table 2: Spectroscopic Data for Selected 1,5-Disubstituted-1,2,3-Triazoles[1]
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
1 7.71 (s, 1H, triazole-H), 7.42-7.26 (m, 5H, Ar-H), 7.01 (d, 2H, Ar-H), 6.79 (d, 2H, Ar-H), 5.47 (s, 2H, CH2), 3.75 (s, 3H, OCH3)159.39, 137.92, 133.21, 129.46, 128.92, 128.67, 127.50, 126.97, 114.12, 55.24, 51.353126, 2954, 1610, 1583, 1520
2 7.70 (s, 1H, triazole-H), 7.23 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 5.46 (s, 2H, CH2), 3.77 (s, 3H, OCH3), 2.41 (s, 3H, CH3)159.5, 138.5, 137.2, 130.1, 129.5, 128.7, 127.1, 114.2, 55.3, 51.4, 21.33122, 2931, 1612, 1558, 1514
3 7.85 (s, 1H, triazole-H), 8.30 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 5.55 (s, 2H, CH2), 3.78 (s, 3H, OCH3)159.8, 148.4, 136.0, 134.2, 133.6, 129.9, 128.6, 126.9, 124.2, 114.5, 55.4, 52.13135, 2935, 1610, 1595, 1518

Biological Significance and Potential Applications

While the biological activities of 1,2,3-triazoles are widely reported, the specific roles of their N-oxide derivatives, particularly the 1,5-disubstituted isomers, are still an emerging area of investigation. The introduction of the N-oxide moiety can significantly alter the electronic properties, polarity, and hydrogen bonding capabilities of the molecule, potentially leading to novel biological activities.[2]

Heterocyclic N-oxides have been explored as therapeutic agents with a range of activities, including anticancer, antibacterial, and antihypertensive properties. The N-oxide group can act as a bioisostere for other functional groups, influence drug-receptor interactions, and in some cases, act as a prodrug that is activated under specific physiological conditions, such as hypoxia in tumors.[2]

For 1,5-disubstituted-1,2,3-triazole N-oxides, potential areas of therapeutic interest include:

  • Antimicrobial Agents: The triazole scaffold is a known pharmacophore in antifungal and antibacterial drugs. The N-oxide functionality could enhance these properties or confer activity against resistant strains.

  • Anticancer Agents: The unique electronic nature of the N-oxide group might lead to novel interactions with biological targets relevant to cancer, such as enzymes or receptors involved in cell signaling pathways.

  • Drug Delivery and Prodrugs: The polarity of the N-oxide group could be exploited to improve the pharmacokinetic properties of drugs. Furthermore, the potential for in vivo reduction of the N-oxide to the parent triazole offers a strategy for targeted drug release.

As research in this area progresses, it is anticipated that a clearer understanding of the specific biological targets and mechanisms of action for 1,5-disubstituted-1,2,3-triazole N-oxides will emerge, paving the way for their development as novel therapeutic agents.

Conclusion

The study of 1,5-disubstituted-1,2,3-triazole N-oxides is a rapidly evolving field with significant potential. The development of efficient and regioselective synthetic methods is crucial for accessing a diverse range of these compounds for further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, from historical context to modern synthetic protocols and potential biological applications. As researchers continue to explore this unique chemical space, the discovery of novel compounds with valuable therapeutic properties is a promising prospect, offering exciting opportunities for the future of drug development.

References

An In-depth Technical Guide on the Solubility and Stability of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain specific quantitative data on the solubility and stability of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. This guide provides a framework of established methodologies for characterizing the physicochemical properties of this and similar organic compounds. It also includes data for the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, to serve as a relevant benchmark.

This technical guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate the investigation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability and overall druggability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's behavior in aqueous and organic media. The N-oxide functional group in the target molecule is known to be highly polar and can form strong hydrogen bonds, which may increase aqueous solubility compared to the parent amine.[1]

Solubility Data for an Analogous Compound

While specific data for this compound is not available, the solubility of the parent compound, 1,5-Diphenyl-1H-1,2,3-triazole, has been reported. This information can serve as a useful reference point for experimental design.

Table 1: Aqueous Solubility of 1,5-Diphenyl-1H-1,2,3-triazole

CompoundpHSolubility (µg/mL)
1,5-Diphenyl-1H-1,2,3-triazole7.413[2]
Experimental Protocols for Solubility Determination

Two common types of solubility assays are the kinetic and thermodynamic methods. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[3][4][5]

This method assesses the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for many in vitro assays.[3][6][7][8]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Materials:

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV-Vis spectrophotometer with a plate reader[3][6]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[8]

  • Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.[7]

  • Analysis:

    • Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation of the compound.[3][6]

    • UV-Vis Spectroscopy: Alternatively, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the compound's λmax.[3][6]

  • Quantification: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility.

This "shake-flask" method measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[7][9][10][11]

Objective: To determine the true solubility of a compound at thermodynamic equilibrium.

Materials:

  • Solid test compound (crystalline)

  • Selected aqueous and organic solvents

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[7][10]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Analysis: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in Plate k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (1-2h) with Shaking k_add_buffer->k_incubate k_analyze Analyze (Nephelometry/UV-Vis) k_incubate->k_analyze k_end Kinetic Solubility Value k_analyze->k_end t_start Excess Solid Compound t_add_solvent Add Solvent t_start->t_add_solvent t_incubate Equilibrate (24-72h) with Shaking t_add_solvent->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_analyze Analyze Supernatant (HPLC) t_separate->t_analyze t_end Thermodynamic Solubility Value t_analyze->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the chemical stability of a compound under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[12][13] Key aspects to investigate include stability in response to pH and light.

pH Stability (Hydrolytic Stability)

The stability of a compound in aqueous solutions at different pH values is important for understanding its degradation profile in various physiological environments and in liquid formulations.[14][15]

Objective: To evaluate the degradation of the test compound over time in aqueous solutions of varying pH.

Materials:

  • Test compound

  • A series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9)

  • Constant temperature incubator or water bath

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Solution Preparation: Prepare stock solutions of the test compound in a minimal amount of a co-solvent (e.g., acetonitrile or methanol) and dilute them into the different pH buffers to a final known concentration.

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 40°C for accelerated testing). Protect the samples from light by wrapping the vials in aluminum foil.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any major degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH value. Determine the degradation rate constant and the half-life (t½) of the compound at each pH.

Photostability

Photostability testing is conducted to assess the potential for a compound to degrade upon exposure to light, as outlined in the ICH Q1B guideline.[16][17][18][19][20]

Objective: To determine if light exposure leads to degradation of the compound and to characterize the degradation products.

Materials:

  • Test compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B (combining cool white fluorescent and near-UV lamps)[16]

  • Quartz cells or other transparent containers

  • Aluminum foil for dark controls

  • HPLC system

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a suitable container.

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol).

  • Dark Control: Prepare identical samples and wrap them securely in aluminum foil to serve as dark controls.[19]

  • Exposure: Place both the test and dark control samples in the photostability chamber. Expose them to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.[16][19]

  • Analysis: After the exposure period, compare the test samples to the dark controls. Analyze both solid and solution samples by HPLC to quantify the parent compound and detect any degradation products.

  • Evaluation: A significant change in the test sample compared to the dark control indicates photolability. Any degradation product present at a significant level should be characterized.

Visualization of Stability Testing Workflow

G cluster_ph pH Stability cluster_photo Photostability ph_start Compound in Buffers (pH 2-9) ph_incubate Incubate at Constant Temp ph_start->ph_incubate ph_sample Sample at Time Points ph_incubate->ph_sample ph_analyze Analyze by HPLC ph_sample->ph_analyze ph_end Determine Degradation Rate ph_analyze->ph_end photo_start Prepare Samples (Solid & Solution) photo_control Prepare Dark Controls photo_start->photo_control photo_expose Expose to Light (ICH Q1B) photo_start->photo_expose photo_analyze Analyze Samples & Controls by HPLC photo_control->photo_analyze photo_expose->photo_analyze photo_end Compare and Assess Degradation photo_analyze->photo_end

Caption: Workflow for pH and Photostability Testing.

Data Presentation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison and interpretation.

Table 2: Template for Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25
PBS (pH 7.4)25
0.1 M HCl25
Ethanol25
Acetonitrile25

Table 3: Template for pH Stability Data (at 40°C)

pHHalf-life (t½) (hours)Major Degradation Products
2.0
4.0
7.4
9.0

Table 4: Template for Photostability Data

Sample TypeCondition% Parent Compound Remaining% Total DegradantsObservations
SolidExposed
SolidDark Control
SolutionExposed
SolutionDark Control

By following these standardized protocols, researchers can generate robust and reliable data on the solubility and stability of this compound, which is essential for its progression in the drug discovery and development pipeline.

References

Tautomerism in 1,5-diphenyl-1H-1,2,3-triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 1,5-diphenyl-1H-1,2,3-triazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. Understanding the tautomeric behavior is crucial for predicting their chemical reactivity, biological activity, and physical properties. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical principles.

Annular Tautomerism in 1,2,3-Triazoles

1,2,3-Triazoles substituted at the nitrogen atom can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For 1,5-disubstituted 1,2,3-triazoles, two primary tautomers are possible: the 1H- and 2H-tautomers. Computational studies on various 1,2,3-triazoles generally indicate that the 2H-tautomer is thermodynamically more stable.[1][2][3] The equilibrium between these forms is influenced by the nature of the substituents, the solvent, and the temperature.

In the case of 1,5-diphenyl-1H-1,2,3-triazole, the proton can reside on N1, N2, or N3. However, due to the substitution pattern, the chemically distinct and significant tautomers are the 1,5-diphenyl-1H-, 2,5-diphenyl-2H-, and 1,5-diphenyl-3H-1,2,3-triazoles. The latter is generally considered less stable. The predominant forms in equilibrium are the 1H and 2H tautomers.

Below is a diagram illustrating the tautomeric equilibrium in 1,5-diphenyl-1,2,3-triazole.

Tautomerism Tautomer1 1,5-diphenyl-1H-1,2,3-triazole Tautomer2 2,5-diphenyl-2H-1,2,3-triazole Tautomer1->Tautomer2 Proton Transfer

Caption: Tautomeric equilibrium in 1,5-diphenyl-1,2,3-triazole.

Quantitative Data on Tautomerism

Table 1: Calculated Relative Energies of 1,2,3-Triazole Tautomers

TautomerCalculation MethodBasis SetRelative Energy (kcal/mol)Reference
1H-1,2,3-triazoleMP26-31G5.02[4]
2H-1,2,3-triazoleMP26-31G0.00[4]
1H-4-phenyl-1,2,3-triazoleDFT B3LYP6-31+G(d)3.89[4]
2H-4-phenyl-1,2,3-triazoleDFT B3LYP6-31+G(d)0.00[4]
3H-4-phenyl-1,2,3-triazoleDFT B3LYP6-31+G(d)4.61[4]

Note: These values are for related compounds and serve as an estimation for the general behavior of 1,2,3-triazole tautomers.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution.

Table 2: Characteristic Spectroscopic Data for 1,4-Disubstituted 1,2,3-Triazoles

Spectroscopic TechniqueNucleus/GroupCharacteristic Signal RangeCommentsReference
¹H NMRH5 of triazole ring8.00 - 8.75 ppm (singlet)The exact chemical shift is sensitive to the electronic environment.[1]
¹³C NMRC4 of triazole ring139.27 - 148.64 ppm[1]
¹³C NMRC5 of triazole ring122.46 - 127.49 ppm[1]
IR Spectroscopy=C-H stretch (triazole)~3126 cm⁻¹[5]
IR SpectroscopyN=N stretch (triazole)~1583 cm⁻¹[5]
IR SpectroscopyC=C stretch (triazole)~1610 cm⁻¹[5]

Note: These are general ranges for 1,4-disubstituted derivatives and may vary for 1,5-diphenyl derivatives.

Experimental Protocols

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through various methods, with the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) being a prominent regioselective method. A metal-free, multi-component reaction is also an effective approach.

Protocol: Metal-Free Three-Component Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [5]

This protocol describes the synthesis of 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole as a representative example.

  • Reactants:

    • Acetophenone (1.0 mmol)

    • 4-Methoxybenzylamine (1.0 mmol)

    • 4-Nitrophenyl azide (1.0 mmol)

    • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Procedure:

    • A mixture of acetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide in DMSO is heated at 90 °C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Water is added to the mixture, and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

The following diagram outlines the general workflow for the synthesis and characterization of 1,5-disubstituted 1,2,3-triazoles.

SynthesisWorkflow Start Starting Materials (Ketone, Amine, Azide) Reaction Multi-component Reaction (DMSO, 90°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1,5-Disubstituted 1,2,3-Triazole Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Xray X-ray Crystallography (for single crystals) Product->Xray

Caption: General workflow for synthesis and characterization.

Spectroscopic and Structural Characterization

NMR Spectroscopy:

NMR spectroscopy is a primary tool for studying tautomerism in solution. To distinguish between tautomers, one can utilize:

  • ¹H and ¹³C NMR: The chemical shifts of the triazole ring protons and carbons are sensitive to the position of the proton and the electronic nature of the substituents.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.[6]

  • Variable-Temperature NMR: By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals or changes in the relative integrals of signals corresponding to the different tautomers, allowing for the determination of the thermodynamic parameters of the equilibrium.

Protocol: General Procedure for NMR Analysis

  • Dissolve a precisely weighed sample of the 1,5-diphenyl-1H-1,2,3-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at room temperature.

  • For variable-temperature studies, acquire a series of spectra at different temperatures, ensuring thermal equilibrium is reached at each temperature.

  • Process the spectra and analyze the chemical shifts, coupling constants, and signal integrations to identify and quantify the different tautomers present.

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive structural information in the solid state. The molecular structure of 1,5-diphenyl-1H-1,2,3-triazole has been determined using this method, confirming the connectivity and geometry of the molecule.[7]

Protocol: General Procedure for X-ray Crystallography

  • Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/n-hexane).

  • Mount a suitable crystal on a diffractometer.

  • Collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

  • Solve and refine the crystal structure using appropriate software to obtain the precise atomic coordinates and molecular geometry.

Conclusion

The tautomerism of 1,5-diphenyl-1H-1,2,3-triazole derivatives is a fundamental aspect of their chemistry that significantly influences their properties and potential applications. While the 2H-tautomer is generally predicted to be more stable, the equilibrium is dynamic and sensitive to environmental factors. A combination of synthesis, advanced spectroscopic methods, and computational chemistry is essential for a thorough understanding of this phenomenon. This guide provides a foundational framework for researchers and professionals working with this important class of heterocyclic compounds. Further research is needed to generate more extensive quantitative data on the tautomeric equilibria of a broader range of 1,5-diphenyl-1H-1,2,3-triazole derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole via Huisgen 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds and functional materials. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful and versatile method for the synthesis of these important heterocycles.[1][2] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted 1,2,3-triazoles, the synthesis of the 1,5-regioisomer requires alternative catalytic systems or reaction conditions.[3][4] This document provides detailed protocols for the regioselective synthesis of 1,5-diphenyl-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science.

The thermal Huisgen cycloaddition can produce a mixture of 1,4- and 1,5-adducts.[5] However, for regioselective synthesis of the 1,5-isomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a well-established method.[3][6] Additionally, transition-metal-free approaches utilizing base catalysis in solvents like DMSO have been developed to favor the formation of 1,5-disubstituted triazoles.[7]

This document outlines both a ruthenium-catalyzed and a transition-metal-free protocol for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole from phenyl azide and phenylacetylene.

Data Presentation

Table 1: Physical and Chemical Properties of 1,5-Diphenyl-1H-1,2,3-triazole

PropertyValueReference
Molecular FormulaC₁₄H₁₁N₃
Molecular Weight221.26 g/mol [8]
CAS Number4874-85-5[8]
AppearanceSolid
IUPAC Name1,5-diphenyl-1H-1,2,3-triazole[8]

Table 2: Comparison of Synthetic Protocols for 1,5-Diphenyl-1H-1,2,3-triazole

ParameterRuthenium-Catalyzed ProtocolTransition-Metal-Free Protocol
Catalyst Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)Tetraalkylammonium hydroxide (e.g., Tetramethylammonium hydroxide)
Solvent 1,2-Dichloroethane (DCE)Dimethyl sulfoxide (DMSO)
Temperature 45 °CRoom Temperature
Reaction Time ~30 minutesSeveral hours
Atmosphere Inert (Argon)Not sensitive to atmospheric oxygen and moisture
Key Features High regioselectivity, fast reactionMild conditions, avoids transition metals

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is adapted from the general procedure for Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to favor the 1,5-regioisomer.[6]

Materials:

  • Phenyl azide

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Syringes

  • Rubber septa

  • Argon gas supply

Procedure:

  • To a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add phenyl azide (e.g., 0.075 mol).

  • Purge the flask with argon.

  • Add 150 mL of anhydrous DCE to the flask via syringe.

  • Add phenylacetylene (e.g., 0.0789 mol) to the reaction mixture.

  • Place the flask in a pre-heated oil bath at 45 °C and stir for five minutes.

  • In a separate vial, dissolve chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (e.g., 0.752 mmol) in 3 mL of DCE.

  • Add the catalyst solution to the reaction flask via syringe.

  • Monitor the reaction progress by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.[6] The color of the solution may change from orange to dark brown.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1,5-diphenyl-1H-1,2,3-triazole.

Protocol 2: Transition-Metal-Free Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is based on the base-catalyzed reaction of aryl azides and terminal alkynes in DMSO.[7]

Materials:

  • Phenyl azide

  • Phenylacetylene

  • Tetramethylammonium hydroxide (aqueous solution)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottomed flask, dissolve phenyl azide and phenylacetylene in DMSO.

  • Add a catalytic amount of aqueous tetramethylammonium hydroxide to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield 1,5-diphenyl-1H-1,2,3-triazole.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product PhenylAzide Phenyl Azide Intermediate Metallacycle or Triazenide Intermediate PhenylAzide->Intermediate + Phenylacetylene Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate Catalyst Ru(II) Complex or Base Catalyst->Intermediate Catalysis Product 1,5-Diphenyl-1H-1,2,3-triazole Intermediate->Product Cyclization

Caption: Reaction mechanism for 1,5-diphenyl-1H-1,2,3-triazole synthesis.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants 1. Mix Phenyl Azide and Phenylacetylene in Solvent Catalyst 2. Add Catalyst (Ru complex or Base) Reactants->Catalyst Stirring 3. Stir at appropriate temperature Catalyst->Stirring Monitoring 4. Monitor reaction progress (TLC, GC-MS) Stirring->Monitoring Workup 5. Quench reaction and perform work-up Monitoring->Workup Purification 6. Purify by column chromatography or recrystallization Workup->Purification Characterization 7. Characterize the product (NMR, MS) Purification->Characterization

Caption: Generalized experimental workflow for the synthesis.

References

Application Notes and Protocols: N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole using m-CPBA

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocols provided herein cover the synthesis of the starting material, 1,5-diphenyl-1H-1,2,3-triazole, and its subsequent N-oxidation, including reaction conditions, purification procedures, and characterization data.

Introduction

1,2,3-Triazoles and their N-oxide derivatives are important classes of heterocyclic compounds that have garnered significant interest in the fields of drug discovery and materials science. The introduction of an N-oxide moiety can significantly alter the physicochemical and biological properties of the parent triazole, often leading to enhanced solubility, modified electronic properties, and unique biological activities. The N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole is a crucial transformation for accessing novel chemical entities for further investigation. This application note details a reliable method for this synthesis using the readily available oxidizing agent, m-CPBA.

Synthesis of 1,5-diphenyl-1H-1,2,3-triazole (Starting Material)

The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles can be challenging, as the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer. A reliable method for the synthesis of the 1,5-isomer is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Reaction Scheme
Experimental Protocol

A detailed protocol for the synthesis of 1,5-disubstituted 1,2,3-triazoles via RuAAC has been described. The following is an adapted procedure for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole.

Materials:

  • Phenylacetylene

  • Phenyl azide

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve phenylacetylene (1.0 eq) in the chosen anhydrous solvent.

  • Add phenyl azide (1.0-1.2 eq) to the solution.

  • Add the ruthenium catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 1,5-diphenyl-1H-1,2,3-triazole.

Characterization Data for 1,5-diphenyl-1H-1,2,3-triazole
PropertyValue
Molecular FormulaC₁₄H₁₁N₃
Molecular Weight221.26 g/mol
AppearanceWhite to off-white solid
Melting PointLiterature values vary, typically in the range of 120-130 °C
¹H NMR (CDCl₃)δ (ppm) 7.2-7.6 (m, 10H, Ar-H), 7.9 (s, 1H, triazole-H)
¹³C NMR (CDCl₃)δ (ppm) 125.8, 128.4, 128.7, 129.1, 129.8, 130.3, 134.5, 136.9

N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole

The N-oxidation of the synthesized 1,5-diphenyl-1H-1,2,3-triazole is achieved using m-CPBA as the oxidant. The reaction is generally clean and proceeds with good yield.

Reaction Scheme
Quantitative Data Summary
EntryReactantOxidant (eq)SolventTemp (°C)Time (h)Yield (%)
11,5-diphenyl-1H-1,2,3-triazolem-CPBA (1.5)Dichloromethane0 to 252Not specified

Note: While a specific yield is not provided in the initial source, similar N-oxidations of heterocyclic compounds with m-CPBA typically proceed in good to excellent yields (70-95%).

Experimental Protocol

Materials:

  • 1,5-diphenyl-1H-1,2,3-triazole

  • m-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional, for quenching excess peroxide)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,5-diphenyl-1H-1,2,3-triazole (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), saturated aqueous Na₂S₂O₃ solution (optional), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield 1,5-diphenyl-1H-1,2,3-triazole 3-oxide.

Characterization Data for this compound
PropertyValue
Molecular FormulaC₁₄H₁₁N₃O
Molecular Weight237.26 g/mol [1]
AppearanceSolid
Melting PointNot specified in the provided search results.
¹H NMRExpected to show shifts in the aromatic protons compared to the starting material due to the electronic effect of the N-oxide group.
¹³C NMRExpected to show shifts in the carbon signals of the triazole ring and the phenyl groups.
Mass SpectrometryESI-MS (m/z): [M+H]⁺ expected at 238.09.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole.

experimental_workflow cluster_synthesis Synthesis of 1,5-diphenyl-1H-1,2,3-triazole cluster_oxidation N-oxidation reactants_synthesis Phenylacetylene + Phenyl Azide reaction_synthesis RuAAC Reaction (Toluene, 40-60°C) reactants_synthesis->reaction_synthesis catalyst Ru-catalyst catalyst->reaction_synthesis workup_synthesis Workup & Purification reaction_synthesis->workup_synthesis product_synthesis 1,5-diphenyl-1H-1,2,3-triazole workup_synthesis->product_synthesis reactant_oxidation 1,5-diphenyl-1H-1,2,3-triazole product_synthesis->reactant_oxidation Starting Material reaction_oxidation N-oxidation (DCM, 0°C to RT) reactant_oxidation->reaction_oxidation oxidant m-CPBA oxidant->reaction_oxidation workup_oxidation Workup & Purification reaction_oxidation->workup_oxidation product_oxidation 1,5-diphenyl-1H-1,2,3-triazole 3-oxide workup_oxidation->product_oxidation

Caption: Experimental workflow for the synthesis and N-oxidation.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.

  • Organic azides can be explosive, especially at elevated temperatures. Handle with appropriate safety measures, including the use of a blast shield.

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocols outlined in this application note provide a clear and reproducible method for the synthesis of 1,5-diphenyl-1H-1,2,3-triazole and its subsequent N-oxidation to this compound using m-CPBA. These procedures are valuable for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in exploring the properties and applications of this class of compounds.

References

Applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search of the scientific literature revealed no specific data on the synthesis, biological activity, or medicinal chemistry applications of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide . Therefore, this document provides a broader overview of the medicinal chemistry applications of the parent 1,5-disubstituted-1,2,3-triazole scaffold and the general role of heterocyclic N-oxides in drug discovery to serve as a foundational resource for researchers.

Introduction to Heterocyclic N-Oxides in Medicinal Chemistry

Heterocyclic N-oxides are a class of compounds that have gained significant attention in medicinal chemistry due to their unique physicochemical properties and diverse biological activities. The introduction of an N-oxide moiety to a heterocyclic core can profoundly influence its solubility, lipophilicity, metabolic stability, and interaction with biological targets.[1][2][3] This makes N-oxidation a valuable strategy in drug design and development.

Key attributes of heterocyclic N-oxides in a medicinal chemistry context include:

  • Enhanced Aqueous Solubility: The polar N-oxide group can improve the water solubility of a compound, which is often a critical factor for drug formulation and bioavailability.[1]

  • Modulation of Target Binding: As a strong hydrogen bond acceptor, the N-oxide can facilitate or enhance binding to the active sites of enzymes and receptors.[3]

  • Bioisosteric Replacement: The N-oxide functionality can serve as a bioisostere for other chemical groups, such as a carbonyl, allowing for the fine-tuning of a molecule's pharmacological profile.[3]

  • Hypoxia-Activated Prodrugs: Aromatic N-oxides can be selectively reduced in the low-oxygen (hypoxic) environments characteristic of solid tumors, releasing a cytotoxic agent. This targeted activation minimizes damage to healthy tissues.[1]

  • Nitric Oxide (NO) Donation: Certain N-oxide-containing heterocycles, like furoxans, can release nitric oxide, a crucial signaling molecule, upon metabolic activation. This property is leveraged in the development of cardiovascular and other therapeutic agents.[2]

Potential Synthesis of this compound

While a specific synthetic protocol for this compound is not documented, a logical approach would involve the synthesis of the 1,5-diphenyl-1H-1,2,3-triazole scaffold followed by an N-oxidation step.

G cluster_0 Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole cluster_1 Step 2: N-Oxidation A Phenyl Azide E 1,5-Diphenyl-1H-1,2,3-triazole A->E B Phenylacetylene B->E C Catalyst (e.g., Tetraalkylammonium Hydroxide) C->E Catalyzes D Solvent (e.g., DMSO) D->E In F 1,5-Diphenyl-1H-1,2,3-triazole I This compound F->I G Oxidizing Agent (e.g., m-CPBA or H2O2/TFAA) G->I Oxidizes H Solvent (e.g., Dichloromethane) H->I In

Caption: A general synthetic workflow for the potential preparation of this compound.

Experimental Protocols

The following are general experimental protocols for the synthesis of 1,5-diaryl-1,2,3-triazoles and the N-oxidation of heterocyclic compounds. These are not specific to the requested compound and would require optimization.

Protocol 1: General Synthesis of 1,5-Diaryl-1,2,3-Triazoles

This protocol is based on a transition-metal-free approach.[4]

Materials:

  • Aryl azide (e.g., Phenyl azide)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetraalkylammonium hydroxide solution

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) in DMSO.

  • Add a catalytic amount of a tetraalkylammonium hydroxide (e.g., 0.1 equivalents) to the solution.

  • Add the aryl azide (1.0 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with brine to remove the DMSO.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product using silica gel column chromatography to yield the 1,5-diaryl-1,2,3-triazole.

Protocol 2: General N-Oxidation of a Heterocyclic Compound

This is a generalized procedure for N-oxidation that would need to be adapted and optimized for a 1,2,3-triazole substrate.

Materials:

  • 1,5-Diaryl-1,2,3-triazole

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide and Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,5-diaryl-1,2,3-triazole (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1–1.5 equivalents) to the cooled solution in portions while stirring.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring until TLC analysis shows the complete consumption of the starting material.

  • Quench the reaction by washing the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,2,3-triazole N-oxide.

Potential Mechanisms of Action for Heterocyclic N-Oxides

The biological effects of heterocyclic N-oxides can be attributed to several distinct mechanisms of action.

G cluster_0 Potential Modes of Action A Heterocyclic N-Oxide B Prodrug Activation in Hypoxic Conditions A->B C Direct Interaction with Biological Targets A->C D Release of Nitric Oxide (NO) A->D E Formation of Cytotoxic Species B->E Results in F Elicits Therapeutic Response C->F D->F E->F

Caption: General mechanisms of action for bioactive heterocyclic N-oxides.

Quantitative Data for Selected Bioactive Heterocyclic N-Oxides

To provide context on the potential potency of this class of compounds, the following table presents quantitative data for several reported bioactive heterocyclic N-oxides. This data is not for this compound.

Compound ClassBiological Target/ActivityIC50/EC50 (µM)Reference
Furoxan DerivativeLeishmania infantum amastigotes3.6[2]
Benzofuroxan DerivativeMycobacterium tuberculosis (active)1.10[5]
Benzofuroxan DerivativeMycobacterium tuberculosis (non-replicating)6.62[5]

References

The Versatile Building Block: Application Notes and Protocols for 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds and efficient synthetic methodologies is paramount. Among the diverse array of heterocyclic compounds, 1,2,3-triazoles and their N-oxide derivatives have emerged as valuable building blocks due to their unique chemical properties and diverse applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide as a versatile precursor in the synthesis of complex organic molecules.

Introduction to this compound

This compound is a five-membered heterocyclic compound characterized by a triazole ring bearing two phenyl substituents at positions 1 and 5, and an N-oxide functionality at position 3. The presence of the N-oxide group significantly influences the electronic properties of the triazole ring, enhancing its reactivity and opening up unique avenues for chemical transformations. This makes it a valuable synthon for the construction of more complex molecular architectures.

Key Applications in Organic Synthesis

The reactivity of this compound allows for its participation in a variety of organic reactions, making it a versatile tool for synthetic chemists. Key applications include:

  • Cycloaddition Reactions: The triazole N-oxide can act as a 1,3-dipole in cycloaddition reactions, allowing for the construction of novel heterocyclic systems.

  • Precursor to Functionalized Triazoles: The N-oxide group can be readily transformed into other functional groups, providing access to a wide range of substituted 1,5-diphenyl-1H-1,2,3-triazoles.

  • Synthesis of Biologically Active Molecules: The 1,2,3-triazole scaffold is a common motif in many pharmaceutical agents. The use of the N-oxide derivative provides a unique entry point for the synthesis of novel drug candidates.

Experimental Protocols

Below are detailed experimental protocols for the synthesis and representative reactions of this compound.

Protocol 1: Synthesis of this compound

While specific literature on the direct synthesis of this compound is not abundant, a general approach for the synthesis of 1,2,3-triazole N-oxides involves the oxidation of the corresponding 1,2,3-triazole. A plausible synthetic route is outlined below.

Reaction Scheme:

Synthesis of this compound start 1,5-Diphenyl-1H-1,2,3-triazole product This compound start->product Oxidation reagent Oxidizing Agent (e.g., m-CPBA, H2O2)

Synthesis of this compound

Materials:

  • 1,5-Diphenyl-1H-1,2,3-triazole

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM) or Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,5-Diphenyl-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Characterization:

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Representative Reaction - Deoxygenation to 1,5-Diphenyl-1H-1,2,3-triazole

The N-oxide can be readily deoxygenated to the parent triazole, demonstrating a potential protecting group strategy or a route to the triazole itself.

Reaction Scheme:

Deoxygenation Reaction start This compound product 1,5-Diphenyl-1H-1,2,3-triazole start->product Deoxygenation reagent Reducing Agent (e.g., PCl3, PPh3)

Deoxygenation of the N-oxide

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the reducing agent (e.g., PCl₃ or PPh₃, 1.1-1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1,5-Diphenyl-1H-1,2,3-triazole.

Quantitative Data Summary

Due to the limited specific literature on this compound, a comprehensive table of quantitative data from various reactions is not available at this time. Researchers are encouraged to optimize reaction conditions and characterize products thoroughly. The following table provides a template for recording such data.

EntryReactant(s)Reagent(s) and ConditionsProduct(s)Yield (%)Spectroscopic Data Highlights
11,5-Diphenyl-1H-1,2,3-triazolem-CPBA, DCM, 24h, rtThis compound--
2This compoundPCl₃, Toluene, reflux, 6h1,5-Diphenyl-1H-1,2,3-triazole--
..................

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for researchers interested in exploring the synthetic utility of this building block.

Synthetic Workflow cluster_synthesis Synthesis and Purification cluster_reaction Reaction Exploration cluster_analysis Product Analysis and Application synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS, IR) synthesis->purification cycloaddition Cycloaddition Reactions purification->cycloaddition functionalization Functional Group Interconversion purification->functionalization coupling Cross-Coupling Reactions purification->coupling product_isolation Product Isolation and Purification cycloaddition->product_isolation functionalization->product_isolation coupling->product_isolation product_characterization Structural Elucidation (NMR, X-ray) product_isolation->product_characterization biological_screening Biological Activity Screening product_characterization->biological_screening material_properties Material Properties Evaluation product_characterization->material_properties

Synthetic workflow diagram

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. Its unique electronic properties conferred by the N-oxide moiety offer exciting possibilities for the construction of novel and complex molecular architectures. The protocols and workflows presented herein provide a foundational guide for researchers to begin exploring the synthetic potential of this versatile compound in their own research endeavors, particularly in the fields of medicinal chemistry and materials science. Further investigation into the reactivity and applications of this synthon is highly encouraged.

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the regioselective synthesis of 1,5-disubstituted-1,2,3-triazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The protocols focus on Lewis acid-catalyzed cycloaddition reactions, offering alternatives to the more common synthesis of 1,4-disubstituted isomers.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,5-disubstituted-1,2,3-triazoles using various Lewis acid catalysts.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Table 1: Substrate Scope and Yields for RuAAC Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

EntryAzide (R¹)Alkyne (R²)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzylPhenylacetyleneCpRuCl(COD) (1)1,2-Dichloroethane450.5>95
2PhenylPhenylacetyleneCpRuCl(PPh₃)₂ (2)Toluene80698
34-Tolyl1-HexyneCpRuCl(COD) (2)Dioxane601285
4BenzylEthyl propiolateCpRuCl(PPh₃)₂ (1)CH₂Cl₂RT492
54-MethoxyphenylPhenylacetylene[CpRuCl]₄ (0.5)DMF100 (MW)0.2595
62-Naphthylmethyl1-OctyneCpRuCl(COD) (2)Toluene801688

*Yields are isolated yields. RT = Room Temperature. MW = Microwave irradiation. Data compiled from multiple sources.[1]

Copper-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Table 2: Substrate Scope and Yields for Copper-Catalyzed Synthesis

EntryAzideAlkene/Alkyne PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenyl azideCinnamic acidCu(OTf)₂ (10)DMF1151280
24-Tolyl azide4-Chlorocinnamic acidCu(OTf)₂ (10)DMF1151275
34-Methoxyphenyl azide4-Methylcinnamic acidCu(OTf)₂ (10)DMF1151282
4N-propargyl-β-ketoamideAzidobenziodazoloneCu(MeCN)₄PF₆ (5)CH₂Cl₂254899
5N-propargyl-β-ketoamideAzidobenziodazoloneCu(MeCN)₄PF₆ (5)CH₂Cl₂254891

*Yields are isolated yields. This copper-catalyzed method involves a decarboxylative cycloaddition.[2][3] For entries 4 and 5, a chiral ligand was also used to achieve enantioselectivity.

Iron-Catalyzed Synthesis of 1,5-Disubstituted-1,2,3-Triazoles

Table 3: Substrate Scope and Yields for Iron-Catalyzed Synthesis

EntryN1-Propargyl NucleobaseAzideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
11-PropargylthyminePhenyl azideFeCl₃ (20)DMF120888
21-PropargyluracilPhenyl azideFeCl₃ (20)DMF120890
31-Propargyl-5-fluorouracilPhenyl azideFeCl₃ (20)DMF120889
41-Propargylthymine4-Tolyl azideFeCl₃ (20)DMF1201085
51-PropargylthymineBenzyl azideFeCl₃ (20)DMF120692
61-Propargyluracil4-Chlorophenyl azideFeCl₃ (20)DMF1201086

*Yields are isolated yields for the 1,5-disubstituted regioisomer.[4]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes a general procedure for the synthesis of 1,5-disubstituted-1,2,3-triazoles using a ruthenium catalyst.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.05 equiv)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the organic azide (1.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Add the terminal alkyne (1.05 equiv) to the reaction mixture via syringe.

  • In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst in a small amount of anhydrous DCE under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Catalyzed Decarboxylative Cycloaddition

This protocol outlines the synthesis of 1,5-disubstituted-1,2,3-triazoles from cinnamic acids and aryl azides using a copper catalyst.[2]

Materials:

  • Aryl azide (1.0 equiv)

  • Cinnamic acid derivative (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (10 mol%)

  • Ascorbic acid

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask, add the aryl azide (1.0 equiv), cinnamic acid derivative (1.2 equiv), and Cu(OTf)₂ (10 mol%).

  • Add anhydrous DMF to the flask.

  • Add a catalytic amount of ascorbic acid.

  • Heat the reaction mixture to 115 °C and stir.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Iron-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 1,5-disubstituted-1,2,3-triazoles using iron(III) chloride as a catalyst.[4]

Materials:

  • N1-propargyl nucleobase (1.0 equiv)

  • Aryl or benzyl azide (2.0 equiv)

  • Iron(III) chloride [FeCl₃] (20 mol%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vial, combine the N1-propargyl nucleobase (1.0 equiv), the azide (2.0 equiv), and FeCl₃ (20 mol%).

  • Add anhydrous DMF to the vial.

  • Seal the vial and heat the mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.

ruthenium_mechanism Ru_cat [Ru]-Cl Ru_alkyne [Ru]-C≡C-R² Ru_cat->Ru_alkyne + Alkyne - HCl Alkyne R²-C≡CH Azide R¹-N₃ Ruthenacycle Ruthenacycle Intermediate Ru_alkyne->Ruthenacycle + Azide Triazole_Ru [Ru]-Triazole Ruthenacycle->Triazole_Ru Reductive Elimination Triazole_Ru->Ru_cat + HCl - Product Product 1,5-Disubstituted Triazole Triazole_Ru->Product iron_mechanism FeCl3 FeCl₃ Activated_alkyne Activated Alkyne [Alkyne-FeCl₃] FeCl3->Activated_alkyne Coordination Alkyne R²-C≡CH Alkyne->Activated_alkyne Azide R¹-N₃ Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Activated_alkyne->Cycloaddition + Azide Triazole_Fe Triazole-FeCl₃ Complex Cycloaddition->Triazole_Fe Triazole_Fe->FeCl3 Catalyst Regeneration Product 1,5-Disubstituted Triazole Triazole_Fe->Product Release experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Azide, Alkyne/Alkene, and Solvent inert Establish Inert Atmosphere (e.g., Ar, N₂) reagents->inert catalyst Add Lewis Acid Catalyst inert->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction and Extraction monitoring->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify product Isolated 1,5-Disubstituted Triazole purify->product

References

Catalyst-Free Synthesis of 1,2,3-Triazole-N-Oxide Derivatives: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives. This method offers a simple, metal-free approach utilizing tert-butyl nitrite as a nitric oxide source, representing an environmentally benign alternative to traditional catalytic methods. The protocol is particularly relevant for the development of novel therapeutic agents, as 1,2,3-triazole-N-oxides are significant pharmacophores with a wide range of biological activities. This note includes a general experimental procedure, a summary of quantitative data for various substrates, and a visual representation of the experimental workflow.

Introduction

1,2,3-Triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The introduction of an N-oxide moiety can further enhance the biological activity and pharmacokinetic profile of these heterocyclic compounds. Traditional synthetic routes often rely on metal catalysts, which can lead to product contamination and require additional purification steps. The following protocol, based on the work by Perumal et al. (2025), describes a catalyst-free method for the synthesis of 5-cyano-4-methyl-2-phenyl-2H-1,2,3-triazole 1-oxides, offering a scalable and more environmentally friendly process.[1]

Applications in Drug Development

The 1,2,3-triazole-N-oxide scaffold is a privileged structure in drug discovery. The unique electronic properties conferred by the N-O bond can lead to enhanced interactions with biological targets. These derivatives have shown promise as:

  • Anticancer Agents: By interfering with cellular signaling pathways.

  • Antibacterial and Antifungal Agents: Disrupting microbial cell wall synthesis or metabolic processes.

  • Antiviral Compounds: Inhibiting viral replication or entry into host cells.

  • Energetic Materials: The N-O bond can also be exploited in the design of high-energy materials.[1]

Experimental Protocols

General Procedure for the Synthesis of 5-cyano-4-methyl-2-aryl-2H-1,2,3-triazole 1-oxide derivatives

This protocol outlines the synthesis of various 1,2,3-triazole-N-oxide derivatives by reacting different phenylhydrazine hydrochlorides with 3-aminocrotononitrile.

Materials:

  • Substituted Phenylhydrazine hydrochloride (1.0 mmol)

  • 3-Aminocrotononitrile (1.5 mmol)

  • tert-Butyl nitrite (t-BuONO) (3.0 mmol)

  • Ethanol (EtOH)

  • Water (H₂O) (2.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a round-bottom flask, add the substituted phenylhydrazine hydrochloride (1.0 mmol), 3-aminocrotononitrile (1.5 mmol), and ethanol.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add water (2.0 mmol) to the reaction mixture.

  • Slowly add tert-butyl nitrite (3.0 mmol) to the stirring solution.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1,2,3-triazole-N-oxide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation

The following table summarizes the yields for a range of synthesized 5-cyano-4-methyl-2-aryl-2H-1,2,3-triazole 1-oxide derivatives using the general protocol described above.

CompoundAryl SubstituentYield (%)
12a Phenyl81
12b 4-Bromophenyl78
12c 4-Chlorophenyl49
12d 4-Fluorophenyl58
12e 4-Methylphenyl71
12f 4-Methoxyphenyl49
12g 4-Nitrophenyl71
12h 4-Cyanophenyl66
12i 3-Bromophenyl65
12j 3-Chlorophenyl72
12k 3-Fluorophenyl61
12l 3-Methylphenyl68
12m 3-Methoxyphenyl51
12n 3-Nitrophenyl63
12o 2-Bromophenyl55
12p 2-Chlorophenyl69
12q 2-Fluorophenyl52
12r 2-Methylphenyl62
12s 2-Methoxyphenyl45

Reaction Mechanism and Workflow

The proposed reaction mechanism proceeds through several key steps, as illustrated in the workflow diagram below. The reaction is initiated by an aza-Michael addition of phenylhydrazine to 3-aminocrotononitrile, forming a hydrazone intermediate. Subsequently, tert-butyl nitrite degrades to form a tert-butoxy radical and a nitric oxide radical. The tert-butoxy radical abstracts a hydrogen atom from the hydrazone intermediate, which then combines with the nitric oxide radical. Finally, an intramolecular cyclization occurs to yield the 1,2,3-triazole-N-oxide product.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Start1 Phenylhydrazine Hydrochloride Step1 Aza-Michael Addition (Formation of Hydrazone Intermediate) Start1->Step1 Start2 3-Aminocrotononitrile Start2->Step1 Start3 tert-Butyl Nitrite Step2 Radical Formation (t-BuONO Degradation) Start3->Step2 Step3 Hydrogen Abstraction & NO Addition Step1->Step3 Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End1 1,2,3-Triazole-N-Oxide Derivative Step4->End1

Catalyst-Free Synthesis Workflow

Signaling Pathway Visualization

The following diagram illustrates the key transformations in the proposed reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Phenylhydrazine Phenylhydrazine Hydrochloride Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Aza-Michael Addition Aminocrotononitrile 3-Aminocrotononitrile Aminocrotononitrile->Hydrazone Radical_Intermediate Radical Intermediate Hydrazone->Radical_Intermediate H-abstraction by t-BuO• NO_Adduct NO Adduct Radical_Intermediate->NO_Adduct Reaction with •NO Triazole_N_Oxide 1,2,3-Triazole-N-Oxide NO_Adduct->Triazole_N_Oxide Intramolecular Cyclization tBuONO tert-Butyl Nitrite tBuONO->Radical_Intermediate generates t-BuO• and •NO

Proposed Reaction Mechanism Pathway

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity for the 1,5-isomer?

A1: Achieving high regioselectivity is the most common challenge. The formation of the 1,4-isomer is often thermodynamically favored and catalyzed by copper(I) species. To selectively synthesize the 1,5-isomer, consider the following:

  • Catalyst Choice: The choice of catalyst is critical. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the most established method for selectively producing 1,5-disubstituted 1,2,3-triazoles.[1][2] Catalysts like CpRuCl(PPh₃)₂ or CpRuCl(COD) are commonly used.[3] In contrast, standard copper(I) catalysts, quintessential for "click chemistry," almost exclusively yield the 1,4-isomer.[4][5][6]

  • Metal-Free Alternatives: If metal contamination is a concern, several metal-free methods have been developed. These often involve specific substrates, such as the reaction of azides with nitroolefins, which can selectively produce 1,5-disubstituted triazoles.[3][7] Base-promoted methods, for instance using t-BuOK in DMSO, can also favor the 1,5-isomer.[3]

  • Reaction Conditions: Ensure that your reaction is free from contaminating copper sources, which can catalyze the competing 1,4-cycloaddition. The reaction atmosphere is also important; RuAAC reactions often show significantly higher conversion and yield when performed under an inert atmosphere like argon.[1]

  • Substrate Control: The electronic and steric properties of your alkyne and azide substituents can influence regioselectivity. For RuAAC, hydrogen bond donors (like alcohols or amines) in the propargylic position of the alkyne tend to direct the substituent to the C-5 position of the triazole.[1]

Q2: The yield of my 1,5-disubstituted triazole is consistently low. What factors could be responsible and how can I improve it?

A2: Low yields can stem from several factors, from catalyst activity to substrate stability.

  • Catalyst Activity: Ensure your ruthenium catalyst is active. If it has been stored for a long time or exposed to air, its activity may be compromised. Consider using a freshly opened catalyst or a glovebox for reaction setup.

  • Inert Atmosphere: As mentioned, RuAAC reactions perform significantly better under an inert atmosphere (e.g., Argon). Reactions run under air can have dramatically lower conversions.[1]

  • Temperature and Reaction Time: While many protocols operate at room temperature or slightly elevated temperatures (e.g., 45 °C), optimizing the temperature and reaction time for your specific substrates is crucial.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.

  • Solvent Choice: The choice of solvent can impact yield. Dichloroethane (DCE) is a common solvent for RuAAC.[1] For base-promoted syntheses, DMSO is often used.[3]

  • Substrate Purity: Impurities in your starting azide or alkyne can interfere with the catalyst and lower yields. Ensure your starting materials are pure before beginning the reaction.

Q3: How can I separate the 1,5-isomer from the 1,4-isomer if a mixture is formed?

A3: Separation can be challenging due to the similar physical properties of the isomers.

  • Chromatography: The most common method is column chromatography on silica gel. You may need to screen several solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that provides adequate separation.

  • Crystallization: If the desired isomer is a solid, recrystallization may be an effective purification method.

  • Characterization: Differentiating the isomers is critical. 1D and 2D NMR spectroscopy (like NOESY) are powerful tools for confirming the substitution pattern.[8] The chemical shift of the triazole proton (C5-H for the 1,4-isomer and C4-H for the 1,5-isomer) can be a key indicator.[9]

Q4: Are there any robust, scalable, and metal-free options for synthesizing 1,5-disubstituted triazoles?

A4: Yes, research has focused on developing metal-free alternatives.

  • Organocatalysis: Thiourea organocatalysts have been used to promote the [3+2] cycloaddition of nitroolefins with azides, providing good yields and excellent regioselectivity for the 1,5-isomer.[7]

  • Base-Promoted Synthesis: Strong bases like t-BuOK or other tetraalkylammonium hydroxides can catalyze the reaction between aryl azides and terminal alkynes in DMSO to form 1,5-diarylsubstituted 1,2,3-triazoles.[3]

  • Multi-component Reactions: Metal- and azide-free multi-component reactions involving enaminones, tosylhydrazine, and primary amines have been developed, catalyzed by molecular iodine.[10]

Data Summary: Comparison of Catalytic Systems

The selection of a synthetic route often depends on the desired substrate scope, tolerance of functional groups, and reaction conditions. The table below summarizes key quantitative data for different catalytic systems.

Catalyst SystemTypical SubstratesKey ConditionsRegioselectivity (1,5:1,4)Typical YieldReference
Ruthenium (RuAAC) Cp*RuCl(PPh₃)₂DCE, 45 °C, Argon>98:2 (Exclusive 1,5)70-95%[1][3]
Copper (Decarboxylative) Cu(II) CatalystCinnamic acids + Aryl azidesHigh (Favors 1,5)Good[11]
Nickel Cp₂Ni / XantphosWater, Room TempHigh (Favors 1,5)Good[3][10]
Iron FeCl₃DMF, Room Temp88:12 to >99:182-92%[10][12]
Base-Promoted (Metal-Free) t-BuOKDMSO, Room TempHigh (Favors 1,5)Good[3]
Organocatalyst (Metal-Free) Schreiner ThioureaNitroolefins + AzidesExcellent (Favors 1,5)Good[7]

Visual Guides and Workflows

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of 1,4 and 1,5 isomers) q1 Are you using a Ruthenium (Ru) catalyst? start->q1 a1_yes Check for Copper (Cu) contamination in glassware, reagents, or solvents. q1->a1_yes Yes a1_no Switch to a Ru-based catalyst (e.g., Cp*RuCl(PPh3)2) for selective 1,5-synthesis. q1->a1_no No q2 Is the reaction performed under an inert atmosphere? a1_yes->q2 end_node Proceed with optimized conditions for 1,5-isomer. a1_no->end_node a2_yes Consider substrate effects. Are there directing groups? (e.g., propargylic alcohols) q2->a2_yes Yes a2_no Perform reaction under Argon or Nitrogen. Air can favor side reactions. q2->a2_no No a2_yes->end_node a2_no->q2

Caption: Troubleshooting decision tree for poor regioselectivity.

Simplified Reaction Pathway for RuAAC

G sub Alkyne + Azide intermediate1 Ruthenacycle Intermediate sub->intermediate1 + Catalyst cat Cp*RuCl(L)n Catalyst prod 1,5-Disubstituted 1,2,3-Triazole intermediate1->prod Reductive Elimination prod->cat Catalyst Regeneration

Caption: Simplified mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Detailed Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This protocol is adapted from established procedures for RuAAC.[1]

Materials:

  • Organic Azide (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1 mol%)

  • Anhydrous Dichloroethane (DCE)

  • Argon gas supply

  • Three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and rubber septum.

Procedure:

  • To the three-necked round-bottomed flask, add the organic azide (e.g., 0.075 mol).

  • Purge the flask with argon for 10-15 minutes to establish an inert atmosphere.

  • Using a syringe, add anhydrous DCE (to achieve a concentration of approx. 0.5 M) followed by the terminal alkyne (e.g., 0.0789 mol).

  • Place the flask in a preheated oil bath at 45 °C and allow the mixture to stir for 5 minutes.

  • In a separate vial, dissolve the Cp*RuCl(COD) catalyst (e.g., 0.752 mmol) in a small amount of anhydrous DCE (approx. 3 mL).

  • Add the catalyst solution to the reaction flask via syringe.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 2: Metal-Free Synthesis via Base-Promoted Cycloaddition

This protocol is based on methods using strong bases to achieve 1,5-regioselectivity.[3]

Materials:

  • Aryl Azide (1.0 equiv)

  • Terminal Alkyne (with trimethylsilyl group, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottomed flask with a magnetic stir bar.

Procedure:

  • To a round-bottomed flask, add the aryl azide and the trimethylsilyl-protected alkyne.

  • Add anhydrous DMF to dissolve the reactants.

  • Stir the mixture at ambient temperature.

  • Add t-BuOK portion-wise over 10 minutes. The reaction often involves a color change.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

References

Improving yield and purity in 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. The first step involves the regioselective synthesis of the 1,5-Diphenyl-1H-1,2,3-triazole core via a cycloaddition reaction. The second step is the N-oxidation of the triazole ring to yield the desired 3-oxide.

Q2: Which cycloaddition method is preferred for obtaining the 1,5-disubstituted regioisomer?

A2: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles.[1][2][3][4][5] In contrast, the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-disubstituted isomer. Alternatively, Lewis acid catalysis, for instance with FeCl₃, can also promote the formation of the 1,5-isomer.[6]

Q3: What are the common challenges in the N-oxidation step?

A3: The primary challenges in the N-oxidation of 1,2,3-triazoles include achieving selective oxidation at the desired nitrogen (N3), avoiding over-oxidation or side reactions, and purification of the final product from unreacted starting material and byproducts. The reaction conditions, such as the choice of oxidizing agent, temperature, and reaction time, are critical for a successful synthesis.

Troubleshooting Guides

Issue 1: Low Yield of 1,5-Diphenyl-1H-1,2,3-triazole (Precursor)
Potential Cause Troubleshooting Suggestion
Incorrect Catalyst System: Using a copper-based catalyst will favor the formation of the 1,4-isomer, thus reducing the yield of the desired 1,5-isomer.[4]Employ a ruthenium-based catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), which are known to be highly effective and regioselective for the synthesis of 1,5-disubstituted triazoles.[1][2][3][5] Alternatively, explore the use of a Lewis acid catalyst like FeCl₃.[6]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side products at higher temperatures.Optimize the reaction temperature. For multicomponent, metal-free syntheses, yields can significantly increase when heating from 60°C to 90°C.[7] For RuAAC, ambient temperatures are often sufficient with an active catalyst.[1]
Air Sensitivity of the Catalyst: Some ruthenium catalysts can be sensitive to oxygen, leading to reduced catalytic activity and lower yields.Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from deactivation.
Issue 2: Low Yield and Purity of this compound
Potential Cause Troubleshooting Suggestion
Inefficient Oxidizing Agent: The chosen oxidizing agent may not be potent enough to effect N-oxidation under the reaction conditions.A common and effective oxidizing system for triazole N-oxidation is a mixture of hydrogen peroxide (H₂O₂) and trifluoroacetic acid (TFA). This system has been reported for the oxidation of 1,4-disubstituted triazoles and can be adapted for the 1,5-isomer.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the oxidizing agent or extending the reaction time.
Over-oxidation or Side Reactions: Harsh reaction conditions can lead to the formation of undesired byproducts or degradation of the product.Optimize the reaction temperature and the stoichiometry of the oxidizing agent. Start with milder conditions (e.g., lower temperature, dropwise addition of the oxidant) and gradually increase the intensity if the reaction does not proceed.
Difficult Purification: The polarity of the N-oxide may be similar to that of the starting triazole, making chromatographic separation challenging.Recrystallization can be an effective purification method. If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A common purification method involves column chromatography on silica gel.[8][9]

Experimental Protocols

Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole (via RuAAC)

This protocol is a general guideline based on the Ruthenium-catalyzed azide-alkyne cycloaddition.

Materials:

  • Phenylacetylene

  • Phenyl azide

  • Cp*RuCl(COD) (catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (argon), dissolve phenylacetylene (1.0 eq) and phenyl azide (1.0 eq) in anhydrous DCM.

  • Add the ruthenium catalyst, Cp*RuCl(COD) (1-2 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Table 1: Optimization of Reaction Conditions for 1,5-Disubstituted 1,2,3-Triazole Synthesis [6]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃THF802425
2In(OTf)₃THF802432
3Er(OTf)₃DMF120875
4FeCl₃ DMF 120 8 88

Note: This table is adapted from a study on a different 1,5-disubstituted triazole and serves as an example of catalyst and solvent screening.

Synthesis of this compound (N-oxidation)

This protocol is a suggested starting point based on general procedures for triazole N-oxidation.

Materials:

  • 1,5-Diphenyl-1H-1,2,3-triazole

  • Hydrogen peroxide (30% solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1,5-Diphenyl-1H-1,2,3-triazole (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Carefully add hydrogen peroxide (30% solution) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactants Phenylacetylene + Phenyl Azide Triazole 1,5-Diphenyl-1H-1,2,3-triazole Reactants->Triazole Cycloaddition Catalyst Ru Catalyst (e.g., Cp*RuCl(COD)) Catalyst->Triazole Product This compound Triazole->Product N-Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂/TFA) Oxidant->Product

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity CheckStep Which Step is Problematic? Start->CheckStep Cycloaddition Cycloaddition CheckStep->Cycloaddition Step 1 Oxidation N-Oxidation CheckStep->Oxidation Step 2 CheckCatalyst Check Catalyst & Inert Atmosphere Cycloaddition->CheckCatalyst CheckOxidant Check Oxidant & Reaction Conditions Oxidation->CheckOxidant CheckCatalyst->Cycloaddition Catalyst Issue OptimizeTemp Optimize Temperature CheckCatalyst->OptimizeTemp Catalyst OK CheckOxidant->Oxidation Conditions Issue PurificationIssue Investigate Purification (Chromatography/Recrystallization) CheckOxidant->PurificationIssue Conditions OK

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. The following information is based on established purification techniques for analogous triazole derivatives and serves as a starting point for developing a specific protocol for the target compound.

Troubleshooting Guide

This section addresses common problems that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Yield After Purification The compound may be lost during extraction or washing steps.Ensure the pH of the aqueous layer is appropriate to prevent the loss of the product. Minimize the number of washing steps or use saturated brine to reduce solubility in the aqueous phase.
The compound may have degraded on the silica gel during column chromatography.Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) if the compound is suspected to be sensitive to acidic silica.
Inappropriate solvent system for recrystallization.The chosen solvent may be too good, leading to high solubility and poor recovery. Perform small-scale solubility tests to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Co-elution of Impurities during Column Chromatography The chosen eluent system has insufficient resolving power.Modify the polarity of the eluent system. A common approach is to use a gradient elution of ethyl acetate in hexanes.[1]
The column may be overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Oily Product Instead of Solid After Purification Residual solvent may be present.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The product may be inherently an oil or a low-melting solid.If the compound is pure (as determined by NMR or other analytical techniques), scratching the flask with a glass rod or adding a seed crystal can sometimes induce crystallization.
Multiple Spots on TLC After a Single Column Fraction The fractions collected were too large.Collect smaller fractions to improve the separation of closely eluting compounds.
The compound is degrading on the TLC plate.Spot the TLC plate and develop it immediately. Adding a small amount of a base like triethylamine to the developing solvent can sometimes prevent streaking and degradation of sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: For many triazole derivatives, purification is typically achieved through flash column chromatography using silica gel.[2][3] Recrystallization is also a common and effective method for obtaining highly pure material, provided a suitable solvent is identified.[4]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: An effective starting point is to use thin-layer chromatography (TLC) to test various solvent systems. A good solvent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities. A common mobile phase for triazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

Q3: What are some common solvents for recrystallizing triazole derivatives?

A3: Solvents such as methanol, ethanol, or mixtures like dichloromethane/hexanes are often used for the recrystallization of triazole compounds.[3][4] The ideal solvent or solvent mixture is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.

Q4: My purified this compound appears as an off-white or yellowish solid. Is this normal?

A4: While many simple triazoles are white solids, a slight coloration can sometimes be due to minor, highly colored impurities.[3] If analytical data (e.g., NMR, mass spectrometry) confirms the purity, the color may be inherent to the compound or due to trace impurities that do not significantly affect the overall purity. If higher purity is required, techniques like treatment with activated carbon during recrystallization may be attempted.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and purity assessment.[5] Mass spectrometry will confirm the molecular weight, and melting point analysis can also be a good indicator of purity, with pure compounds typically having a sharp melting range.[5]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific properties of this compound.

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Silica Gel Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

    • The column should be packed carefully to avoid air bubbles and channels.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column. This is often preferred for less soluble compounds.

  • Elution:

    • The column is eluted with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • The elution is monitored by collecting fractions and analyzing them by TLC.

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube and add a small amount of a potential solvent.

    • Heat the mixture to boiling. If the solid dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the compound may be too soluble, or the solution may be too dilute.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold recrystallization solvent.

    • The purified crystals are dried under a vacuum to remove any residual solvent.

Purification Data Summary

The following table can be used to record and compare results from different purification experiments.

Purification Method Starting Material (mg) Eluent/Solvent System Yield (mg) Yield (%) Purity (by NMR/HPLC) Observations (e.g., color, crystal form)
Column Chromatography
Recrystallization

Purification Workflow

PurificationWorkflow cluster_prep Crude Product Analysis cluster_purification Purification cluster_analysis Purity Assessment crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis Determine eluent column_chrom Column Chromatography tlc_analysis->column_chrom purity_check TLC & NMR Analysis column_chrom->purity_check Combine fractions recrystallization Recrystallization recrystallization->purity_check Re-assess purity purity_check->recrystallization If impure pure_product Pure Product purity_check->pure_product If pure

Caption: General workflow for the purification and analysis of this compound.

References

Overcoming low yields in the N-oxidation of 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-oxidation of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly low yields, encountered during this synthetic transformation.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the N-oxidation of 1,2,3-triazoles can be attributed to several factors, including the choice of oxidant, reaction conditions, and the electronic properties of the triazole substrate. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Inefficient Oxidation

Question: I am observing low conversion of my starting 1,2,3-triazole to the desired N-oxide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue and can often be addressed by optimizing the oxidizing system and reaction parameters.

  • Oxidizing Agent: The choice and amount of oxidizing agent are critical. While various reagents can be employed, their effectiveness can be substrate-dependent.

    • m-Chloroperoxybenzoic acid (m-CPBA): A common oxidant, but reactions can be slow, sometimes requiring several days for completion, and may result in low yields, especially with electron-deficient triazoles.[1] Increasing the equivalents of m-CPBA and extending the reaction time can sometimes improve conversion.

    • Hydrogen Peroxide with Trifluoroacetic Acid (H₂O₂/TFA): This system generates the highly reactive trifluoroperacetic acid in situ and has been shown to be effective for the oxidation of 1,4-disubstituted-1,2,3-triazoles, often providing good yields in shorter reaction times (e.g., 5 hours at 40°C).

    • Sodium Perborate with Acetic Acid: This combination can also be an effective system for N-oxidation, with reactions typically running at elevated temperatures (e.g., 90°C) for 16-24 hours. Yields are generally fair to good but can be sensitive to the electronic nature of the triazole substituents.

  • Reaction Temperature: The reaction temperature can significantly influence the rate of oxidation. For less reactive triazoles, increasing the temperature may be necessary to drive the reaction to completion. However, excessive heat can lead to degradation of the starting material or product. It is advisable to start at a moderate temperature (e.g., room temperature or 40°C) and gradually increase it while monitoring the reaction progress.

  • Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the N-oxide product. Common solvents for N-oxidation reactions include ethyl acetate, chloroform, and acetonitrile.[1] Ensure your starting triazole is fully dissolved in the chosen solvent.

  • Substrate Electronics: The electronic properties of the substituents on the 1,2,3-triazole ring play a crucial role. Electron-donating groups generally facilitate N-oxidation, while electron-withdrawing groups can deactivate the ring, making oxidation more difficult and leading to lower yields. For electron-deficient triazoles, a more potent oxidizing system and more forcing conditions may be required.

dot

Troubleshooting_Low_Conversion cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of N-Oxide Oxidant Inefficient Oxidant LowYield->Oxidant is caused by Conditions Suboptimal Conditions LowYield->Conditions is caused by Substrate Substrate Deactivation LowYield->Substrate is caused by ChangeOxidant Switch to H₂O₂/TFA or Sodium Perborate/AcOH Oxidant->ChangeOxidant address with OptimizeTemp Optimize Temperature (e.g., 40-90°C) Conditions->OptimizeTemp address with OptimizeSolvent Ensure Complete Solubility Conditions->OptimizeSolvent address with ForceConditions Use Stronger Oxidant & Higher Temperature Substrate->ForceConditions address with

Caption: Troubleshooting workflow for low N-oxidation yields.

Issue 2: Product Degradation or Side Reactions

Question: I am observing the formation of multiple byproducts and a low yield of the desired N-oxide. What are the possible side reactions, and how can I minimize them?

Answer:

The formation of byproducts is often due to over-oxidation, ring opening, or other undesired reactions.

  • Over-oxidation: Strong oxidizing conditions can sometimes lead to the formation of di-N-oxides or degradation of the triazole ring. Carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature can help to minimize over-oxidation. Monitoring the reaction by TLC or LC-MS can help to determine the optimal reaction time to maximize the yield of the desired mono-N-oxide before significant byproduct formation occurs.

  • Ring Instability: The 1,2,3-triazole ring is generally stable, but under harsh oxidizing conditions, particularly at high temperatures, ring cleavage can occur. If you suspect product degradation, consider running the reaction at a lower temperature for a longer period.

  • Side Reactions with Peroxy Acids: When using peroxy acids like m-CPBA, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) is formed as a byproduct. This acidic byproduct can sometimes catalyze undesired reactions or complicate product isolation. A proper work-up procedure, including a wash with a mild base like sodium bicarbonate, is essential to remove acidic impurities.

dot

Minimizing_Side_Reactions cluster_SideReactions Common Side Reactions cluster_Solutions Mitigation Strategies Start N-Oxidation Reaction Byproducts Byproduct Formation Start->Byproducts Potential Side Reactions DesiredProduct Desired N-Oxide Start->DesiredProduct Desired Pathway Overoxidation Over-oxidation (Di-N-oxide formation) Byproducts->Overoxidation Degradation Ring Degradation Byproducts->Degradation AcidCatalyzed Acid-Catalyzed Byproducts (with peroxy acids) Byproducts->AcidCatalyzed ControlStochiometry Control Oxidant Stoichiometry Overoxidation->ControlStochiometry MonitorReaction Monitor Reaction Progress (TLC/LC-MS) Overoxidation->MonitorReaction LowerTemp Lower Reaction Temperature Degradation->LowerTemp ProperWorkup Implement Basic Wash in Work-up AcidCatalyzed->ProperWorkup

Caption: Strategies to minimize side reactions in N-oxidation.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the 1,2,3-triazole ring is oxidized?

The regioselectivity of N-oxidation depends on the substitution pattern of the triazole. For 1-substituted-1,2,3-triazoles, oxidation can occur at either the N2 or N3 position. Theoretical studies and experimental observations suggest that the N2-oxide is often the thermodynamically more stable isomer. For 1,4-disubstituted-1,2,3-triazoles, oxidation typically occurs at the N3 position. The electronic and steric nature of the substituents can influence this selectivity.

Q2: How do I choose the right oxidizing agent for my specific 1,2,3-triazole?

The choice of oxidant should be based on the reactivity of your triazole substrate.

  • For electron-rich triazoles: A milder oxidant like m-CPBA may be sufficient, although longer reaction times might be necessary.

  • For electron-neutral or moderately electron-poor triazoles: The H₂O₂/TFA system is a good starting point, offering a balance of reactivity and control.

  • For very electron-deficient triazoles: A more potent oxidizing system and potentially higher temperatures may be required. Careful optimization will be necessary to avoid degradation.

Q3: What is a general, reliable protocol to start with for the N-oxidation of a 1,4-disubstituted-1,2,3-triazole?

The H₂O₂-TFA system has been reported to be efficient. Here is a general starting protocol:

  • Dissolve the 1,4-disubstituted-1,2,3-triazole in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA), followed by the dropwise addition of 30-50% aqueous hydrogen peroxide.

  • Allow the reaction to warm to room temperature or heat to a moderate temperature (e.g., 40°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Always exercise caution when working with strong oxidizers.

Quantitative Data Summary

Oxidizing SystemTypical SubstrateTemperature (°C)Time (h)Yield Range (%)Reference
m-CPBAElectron-rich/neutral 1,2,3-triazolesRoom Temp.96-168Low to Moderate[1]
H₂O₂ / TFA1,4-Disubstituted-1,2,3-triazoles405Good
Sodium Perborate / Acetic Acid1,4-Disubstituted-1,2,3-triazoles9016-24Fair to Good

Detailed Experimental Protocols

Protocol 1: N-Oxidation using Hydrogen Peroxide and Trifluoroacetic Acid

This protocol is adapted for the synthesis of 1,4-disubstituted-1,2,3-triazole 3-oxides.

Materials:

  • 1,4-disubstituted-1,2,3-triazole

  • Chloroform (or Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-disubstituted-1,2,3-triazole (1.0 mmol) in chloroform (10 mL).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add trifluoroacetic acid (5.0 mmol) to the stirred solution.

  • Add 30% aqueous hydrogen peroxide (10.0 mmol) dropwise to the reaction mixture over 5-10 minutes.

  • Remove the ice bath and allow the reaction to stir at 40°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed (typically after 5 hours), cool the reaction mixture back to 0°C.

  • Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide indicator strips is negative.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole N-oxide.

Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a more traditional method and may require longer reaction times.

Materials:

  • 1,2,3-Triazole

  • Ethyl acetate (or Chloroform)

  • m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • 10% aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,2,3-triazole (1.0 mmol) in ethyl acetate (15 mL) in a round-bottom flask with a magnetic stir bar.

  • Add m-CPBA (1.5 mmol) in one portion to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 24 to 120 hours depending on the substrate. Additional portions of m-CPBA may be needed if the reaction stalls.

  • Upon completion, cool the reaction mixture to 0°C to precipitate some of the m-chlorobenzoic acid.

  • Filter the mixture and wash the filtrate with a 10% aqueous sodium sulfite solution (2 x 10 mL) to quench any remaining peroxy acid.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (3 x 15 mL) to remove m-chlorobenzoic acid, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-oxide.

References

Stability issues of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a heterocyclic compound featuring a triazole N-oxide moiety. While the 1,2,3-triazole ring itself is generally stable, the N-oxide group introduces specific reactivity and potential stability concerns that researchers should be aware of.[1][2] The stability of this compound can be influenced by factors such as temperature, light, and the presence of acids or bases.

Q2: Is this compound sensitive to heat?

Q3: How does this compound behave in the presence of acids and bases?

The N-oxide group can be susceptible to reaction under both acidic and basic conditions. Strong acids may protonate the oxygen atom, potentially leading to rearrangement or decomposition. While specific studies on the acid-catalyzed reactions of this particular compound are limited, related heterocyclic N-oxides are known to undergo various transformations in acidic media.

Under basic conditions, the stability can also be compromised. The specific outcome will depend on the strength of the base, the solvent, and the reaction temperature. Caution should be exercised when using strong acids or bases in reactions involving this compound.

Q4: Is the compound light-sensitive?

Photochemical instability is a known characteristic of some 1H-1,2,3-triazole derivatives, which can undergo decomposition upon exposure to UV light.[5] Although specific photochemical data for the 3-oxide derivative is not widely reported, it is prudent to protect it from light, especially during long-term storage and during reactions that are exposed to light for extended periods. Amber vials and conducting reactions in a fume hood with the sash down can minimize light exposure.

Q5: Are there any known incompatible reagents or catalysts?

Reducing agents can lead to the deoxygenation of the N-oxide to the corresponding 1,5-diphenyl-1H-1,2,3-triazole.[6][7][8] Common reducing agents to be mindful of include certain metals (e.g., zinc), and other reagents known to reduce N-oxides.

Additionally, certain transition metal catalysts, particularly those used in cross-coupling reactions, could potentially interact with the N-oxide functionality. Compatibility studies are recommended before employing such catalysts in subsequent reaction steps.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of desired product in a reaction involving this compound. Decomposition of the starting material due to harsh reaction conditions.- Lower the reaction temperature.- Use milder reagents.- Protect the reaction from light.
Formation of 1,5-diphenyl-1H-1,2,3-triazole as a major byproduct. Unintended deoxygenation of the N-oxide.- Avoid strong reducing agents or conditions that can generate them in situ.- If using a metal catalyst, screen for compatibility to avoid reductive deoxygenation.[6][7][8]
Complex mixture of unidentified byproducts. Thermal or photochemical decomposition.- Run the reaction at a lower temperature.- Use an inert atmosphere (e.g., nitrogen or argon).- Shield the reaction from light using aluminum foil or a dark fume hood.[5]
Inconsistent results between batches. Degradation of the starting material during storage.- Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.- Re-analyze the purity of the starting material before use if it has been stored for an extended period.

Experimental Protocols

Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

A common method for the synthesis of 1,5-disubstituted 1,2,3-triazoles is through a multi-component reaction.[9]

  • Materials: Phenylacetylene, Phenyl azide, a suitable catalyst (e.g., FeCl₃), and a solvent (e.g., DMF).[10]

  • Procedure:

    • To a solution of phenylacetylene in DMF, add phenyl azide and the catalyst.

    • Stir the reaction mixture at the appropriate temperature (e.g., 120 °C) for the required time (e.g., 8 hours).[10]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

Synthesis of this compound

The synthesis of the N-oxide can be achieved by the oxidation of the corresponding triazole.

  • Materials: 1,5-Diphenyl-1H-1,2,3-triazole, an oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA or hydrogen peroxide in trifluoroacetic acid), and a solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve 1,5-diphenyl-1H-1,2,3-triazole in DCM.

    • Cool the solution in an ice bath.

    • Add the oxidizing agent portion-wise while maintaining the temperature.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, wash the mixture with a suitable quenching agent (e.g., sodium sulfite solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole cluster_oxidation Synthesis of this compound start_triazole Phenylacetylene + Phenyl Azide reaction_triazole Multi-component Reaction (e.g., FeCl3, DMF, 120°C) start_triazole->reaction_triazole purification_triazole Purification (Column Chromatography) reaction_triazole->purification_triazole product_triazole 1,5-Diphenyl-1H-1,2,3-triazole purification_triazole->product_triazole start_oxide 1,5-Diphenyl-1H-1,2,3-triazole product_triazole->start_oxide Intermediate reaction_oxide Oxidation (e.g., mCPBA, DCM) start_oxide->reaction_oxide purification_oxide Purification (Recrystallization/Chromatography) reaction_oxide->purification_oxide product_oxide This compound purification_oxide->product_oxide

Caption: Synthetic workflow for this compound.

stability_troubleshooting cluster_causes Potential Causes of Instability cluster_solutions Troubleshooting Solutions issue Observed Issue (e.g., Low Yield, Byproducts) thermal Thermal Stress (High Temperature) issue->thermal related to photochemical Light Exposure (UV Radiation) issue->photochemical related to chemical Chemical Incompatibility (Acids, Bases, Reductants) issue->chemical related to optimize_temp Optimize Temperature (Lower Reaction Temp) thermal->optimize_temp address with inert_atmosphere Use Inert Atmosphere (Nitrogen or Argon) thermal->inert_atmosphere consider protect_light Protect from Light (Use Amber Vials, Foil) photochemical->protect_light address with reagent_selection Select Milder Reagents (Avoid Strong Acids/Bases) chemical->reagent_selection address with

References

Troubleshooting catalyst deactivation in triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in triazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges related to catalyst deactivation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in my triazole synthesis?

A1: Low or no product yield in CuAAC reactions is a frequent issue, often stemming from the deactivation of the copper catalyst. The primary culprit is the oxidation of the active Cu(I) species to the inactive Cu(II) state. This can be exacerbated by the presence of oxygen in the reaction mixture. Other contributing factors include the presence of impurities in your starting materials or solvent, degradation of the catalyst by certain functional groups on your substrates, or insufficient catalyst loading. It is also possible that side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), are consuming your starting materials and catalyst.[1][2][3]

Q2: How can I tell if my copper catalyst has been deactivated?

A2: Visual inspection can sometimes offer clues. A color change of the reaction mixture from colorless or light yellow (indicative of Cu(I)) to blue or green suggests the formation of Cu(II). However, this is not always a reliable indicator. The most definitive way to determine if catalyst deactivation is the issue is to systematically troubleshoot your reaction. This can involve adding a fresh batch of catalyst to a stalled reaction to see if it restarts, or running control reactions with known reactive substrates.

Q3: What is the role of a reducing agent like sodium ascorbate, and is it always necessary?

A3: Sodium ascorbate is a mild reducing agent commonly used to regenerate the active Cu(I) catalyst from any Cu(II) that forms due to oxidation by dissolved oxygen.[4][5][6] While not always strictly necessary, especially if the reaction is performed under a rigorously inert atmosphere, its inclusion is highly recommended for most standard setups to ensure a consistent concentration of the active catalyst and to prevent oxidative side reactions.[4]

Q4: Can the choice of solvent affect catalyst stability and reaction outcome?

A4: Absolutely. The solvent can influence the solubility of the catalyst, substrates, and the resulting triazole product. Polar solvents like water, t-BuOH/water mixtures, and DMF are commonly used and can affect the reaction rate and catalyst stability.[7] For instance, water has been shown to accelerate the CuAAC reaction.[4] However, it's crucial to ensure your starting materials are fully soluble in the chosen solvent system to avoid mass transfer limitations.

Q5: I'm using a heterogeneous (solid-supported) copper catalyst. How many times can I reuse it before seeing a significant drop in activity?

A5: The reusability of heterogeneous catalysts is a key advantage but varies depending on the specific catalyst and reaction conditions. Generally, you can expect to reuse a robust heterogeneous catalyst for multiple cycles. However, a gradual decrease in yield is common due to copper leaching or irreversible deactivation. It is good practice to monitor the yield for each cycle to determine the catalyst's lifespan in your specific application. Several studies have demonstrated successful reuse for at least five cycles with only a minor loss of activity.[8][9][10]

Troubleshooting Guide

Problem 1: My reaction is not proceeding to completion, or the yield is very low.

This is the most common issue and can be attributed to several factors. The following logical workflow can help diagnose the root cause.

G cluster_start cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst add_catalyst Add fresh catalyst to a small aliquot. Does the reaction proceed? check_catalyst->add_catalyst Test oxidized_catalyst Primary Suspect: Cu(I) oxidation to Cu(II). add_catalyst->oxidized_catalyst Yes check_atmosphere Is the reaction atmosphere inert? add_catalyst->check_atmosphere No use_reducing_agent Solution: Add Sodium Ascorbate and/or use a stabilizing ligand. oxidized_catalyst->use_reducing_agent purge_system Solution: Purge with Nitrogen or Argon. check_atmosphere->purge_system No check_impurities Are starting materials and solvent pure? check_atmosphere->check_impurities Yes purify_reagents Solution: Purify starting materials and use high-purity, degassed solvent. check_impurities->purify_reagents No check_glaser Is Glaser coupling (alkyne dimerization) occurring? check_impurities->check_glaser Yes glaser_solution Solution: Ensure inert atmosphere and presence of a reducing agent. check_glaser->glaser_solution Yes

Figure 1: Troubleshooting workflow for low reaction yield.

Problem 2: I am observing unexpected side products in my reaction.

The appearance of side products can complicate purification and reduce the yield of your desired triazole.

  • Dimerization of Terminal Alkynes (Glaser Coupling): This is a common side reaction that leads to the formation of a diyne. It is promoted by the presence of Cu(II) and oxygen.

    • Diagnosis: You will observe a non-polar spot on your TLC plate and a corresponding mass in your LC-MS analysis that corresponds to the dimer of your alkyne starting material.

    • Solution: Ensure your reaction is performed under an inert atmosphere and that a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to keep the copper in the Cu(I) state.[3]

  • Formation of Thiotriazoles: If your substrates contain free thiol groups (cysteines in peptides/proteins), these can react with the alkyne and azide in a copper-catalyzed process to form thiotriazoles.[11]

    • Diagnosis: Mass spectrometry will reveal the addition of both the alkyne and azide moieties to a cysteine residue.

    • Solution: Protect the thiol groups prior to the click reaction. Alternatively, specialized reaction conditions with optimized ligands and reducing agents can minimize this side reaction.[11]

Problem 3: My heterogeneous catalyst has lost activity after a few cycles.

While heterogeneous catalysts are designed for reusability, a decline in performance is inevitable.

  • Copper Leaching: A small amount of copper may leach from the support into the reaction medium with each cycle, reducing the number of active sites.

    • Diagnosis: Analyze the reaction filtrate by ICP-MS to quantify the amount of leached copper.

    • Solution: While difficult to prevent entirely, using a robust support material and milder reaction conditions can minimize leaching.

  • Irreversible Poisoning or Site Blocking: The catalyst's active sites may be blocked by strongly coordinating impurities or byproducts.

    • Diagnosis: This can be inferred if the catalyst's performance does not improve after washing.

    • Solution: A regeneration protocol may be necessary to strip the poisons from the catalyst surface.

Quantitative Data on Catalyst Performance

The following tables summarize data on the performance and reusability of various copper catalysts in triazole synthesis.

Table 1: Reusability of a Heterogeneous Copper Catalyst in a CuAAC Reaction

Cycle NumberYield (%)
198
296
395
492
589

Data adapted from a study on a silica-supported copper catalyst.[8] The reaction was the cycloaddition of benzyl azide and phenylacetylene.

Table 2: Comparison of Different Copper Catalysts in Triazole Synthesis

CatalystLoading (mol%)Time (h)Yield (%)
CuSO₄/Sodium Ascorbate1695
CuI1892
Cu(OAc)₂21285
Heterogeneous Cu-MOF0.5498

This table presents a qualitative comparison based on typical literature values. Actual performance will vary with specific substrates and conditions.

Experimental Protocols

Protocol 1: Diagnosing the Cause of Low Yield in a CuAAC Reaction

This protocol provides a systematic approach to identifying the reason for a failed or low-yielding click reaction.

  • Setup Control Reactions:

    • Reaction A (Your original reaction): Set up your reaction exactly as you did before.

    • Reaction B (Positive Control): Use known reactive starting materials (e.g., benzyl azide and phenylacetylene) under your standard reaction conditions. This will verify that your catalyst and reagents are generally active.

    • Reaction C (Catalyst Check): To a small, stalled aliquot of Reaction A, add a fresh amount of your copper catalyst and reducing agent.

  • Monitor the Reactions:

    • Use TLC or LC-MS to monitor the progress of all three reactions over time.

  • Analyze the Results:

    • If Reaction B fails: Your catalyst source or general reagents (solvent, sodium ascorbate) are likely compromised.

    • If Reaction B works, but A fails and C proceeds: Your original catalyst was inactive. This is likely due to oxidation.

    • If Reactions A, B, and C all fail: There may be an inhibitor in your starting materials or solvent. Purify your reagents and ensure your solvent is of high purity and degassed.

    • If you observe new spots on TLC in Reaction A: You may have side reactions occurring. Analyze these byproducts by LC-MS to identify them.

Protocol 2: Regeneration of a Solid-Supported Copper Catalyst

This is a general procedure for regenerating a heterogeneous copper catalyst that has lost activity.

  • Catalyst Recovery: After a reaction, filter the catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst sequentially with:

    • Ethyl acetate (to remove organic residues)

    • Water

    • Ethanol

  • Drying: Dry the washed catalyst in a vacuum oven at 60 °C for 6 hours.[12]

  • Activity Test: Test the regenerated catalyst in a model reaction (e.g., benzyl azide and phenylacetylene) to assess its recovered activity.

Protocol 3: Setting up a CuAAC Reaction under an Inert Atmosphere

To minimize catalyst deactivation by oxygen, an inert atmosphere is recommended.

  • Glassware Preparation: Ensure your reaction flask and stir bar are thoroughly dried in an oven and cooled in a desiccator.

  • Assembly: Assemble your glassware (flask, condenser, etc.) and seal the system with rubber septa.

  • Purging: Connect the flask to a source of inert gas (nitrogen or argon) via a needle through the septum. Use another needle as an outlet. Allow the inert gas to flow through the flask for 5-10 minutes to displace the air.

  • Maintaining Positive Pressure: Remove the outlet needle. Keep the inert gas supply connected, often via a balloon, to maintain a slight positive pressure throughout the reaction. This prevents air from entering the system.

  • Reagent Addition: Add your degassed solvent and reagents via syringe through the septum.

Catalyst Deactivation and Regeneration Cycle

The following diagram illustrates the cycle of catalyst activation, deactivation, and regeneration in a typical CuAAC reaction.

G CuI Cu(I) (Active Catalyst) CuII Cu(II) (Inactive) CuI->CuII Deactivation Reaction Triazole Synthesis (CuAAC) CuI->Reaction Catalyzes Regeneration Reduction (e.g., Sodium Ascorbate) CuII->Regeneration Reactant Reaction->CuI Regeneration->CuI Regenerates Oxidation Oxidation (O₂) Oxidation->CuII Causes

Figure 2: The catalytic cycle showing deactivation and regeneration.

References

Technical Support Center: Scaling Up the Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound on a larger scale?

A1: A common and effective strategy involves a two-step process. The first step is the regioselective synthesis of the 1,5-disubstituted triazole core, 1,5-Diphenyl-1H-1,2,3-triazole. The second step is the subsequent N-oxidation of the triazole to yield the final product. This approach allows for better control over the regioselectivity and purification of the intermediate and final compounds.

Q2: Which methods are recommended for the synthesis of the 1,5-Diphenyl-1H-1,2,3-triazole intermediate to ensure high regioselectivity?

A2: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-isomer, methods that favor the 1,5-isomer are preferred. For scaling up, metal-free multi-component reactions or specific catalytic systems are often employed.[1] Ruthenium-catalyzed cycloadditions are also known to favor the 1,5-disubstituted product.[2]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety concerns include the handling of organic azides, which can be explosive, and the use of strong oxidizing agents in the N-oxidation step. It is crucial to conduct a thorough safety assessment, use appropriate personal protective equipment (PPE), and implement controlled reaction conditions, especially regarding temperature. When handling azides, it is advisable to use them in solution and avoid isolation of the pure substance if possible.

Q4: How can the final product, this compound, be purified on a larger scale?

A4: For larger scale purification, column chromatography may be less practical. Recrystallization is often the preferred method. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.

Experimental Protocols

Step 1: Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

This protocol is based on a metal-free, multi-component reaction.[1]

Reagents and Materials:

  • Benzaldehyde

  • Aniline

  • Tosylhydrazine

  • Molecular Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add benzaldehyde (1.0 eq), aniline (1.2 eq), and tosylhydrazine (1.1 eq) in DMSO.

  • Add a catalytic amount of molecular iodine (I₂) (0.1 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress using TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash with water, and then a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Step 2: N-Oxidation to this compound

This protocol is adapted from general methods for triazole N-oxidation.[3]

Reagents and Materials:

  • 1,5-Diphenyl-1H-1,2,3-triazole

  • Trifluoroacetic acid (TFA)

  • Hydrogen peroxide (H₂O₂, 30-50% solution)

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve the 1,5-Diphenyl-1H-1,2,3-triazole (1.0 eq) in trifluoroacetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cool the solution to 0-5 °C.

  • Slowly add hydrogen peroxide (2.0-3.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10 °C. Caution: This addition can be exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the excess peroxide by adding a reducing agent solution (e.g., sodium sulfite) until a negative test with peroxide indicator strips is obtained.

  • Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Step 1 (1,5-Diphenyl-1H-1,2,3-triazole Synthesis)

ParameterCondition ACondition B
Catalyst Molecular Iodine (I₂)Ruthenium Catalyst (e.g., Cp*RuCl(PPh₃)₂)
Solvent DMSOToluene
Temperature 120 °C80-100 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 70-85%75-90%

Table 2: Representative Reaction Conditions for Step 2 (N-Oxidation)

ParameterCondition ACondition B
Oxidizing System H₂O₂ / Trifluoroacetic Acidm-CPBA
Solvent Trifluoroacetic AcidDichloromethane (DCM)
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 6-12 hours12-24 hours
Typical Yield 60-75%65-80%

Troubleshooting Guide

Issue 1: Low yield in the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole (Step 1).

  • Q: My yield of the 1,5-diphenyl-1,2,3-triazole is lower than expected. What are the possible causes and solutions?

    • A:

      • Incomplete Reaction: The reaction may not have gone to completion. Verify completion with TLC or HPLC. If incomplete, consider extending the reaction time or slightly increasing the temperature.

      • Sub-optimal Reagent Quality: Ensure all starting materials, especially the aldehyde and aniline, are pure. Impurities can lead to side reactions.

      • Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced yields. Ensure adequate agitation throughout the reaction.

      • Purification Losses: Significant product loss can occur during workup and purification. Optimize the recrystallization solvent and procedure to maximize recovery.

Issue 2: Poor regioselectivity with contamination from the 1,4-isomer (Step 1).

  • Q: I am observing the formation of the 1,4-diphenyl isomer along with my desired 1,5-product. How can I improve the regioselectivity?

    • A:

      • Reaction Conditions: The choice of catalyst and solvent system is critical for regioselectivity. For the 1,5-isomer, metal-free conditions or ruthenium-based catalysts are generally preferred over copper catalysts.[4]

      • Temperature Control: The reaction temperature can influence the ratio of isomers. A systematic study of the reaction temperature may be necessary to find the optimal conditions for the desired 1,5-isomer.

Issue 3: The N-oxidation reaction is slow or incomplete (Step 2).

  • Q: The conversion of the triazole to the N-oxide is not complete even after extended reaction times. What can I do?

    • A:

      • Oxidant Stoichiometry: Increase the equivalents of hydrogen peroxide. A slight excess is often necessary to drive the reaction to completion.

      • Concentration: The reaction may be too dilute. If safe to do so, consider running the reaction at a higher concentration.

      • Temperature: While the initial addition of peroxide should be done at low temperature for safety, the reaction can often be gently warmed (e.g., to 40 °C) to increase the rate, after the initial exotherm has subsided.

Issue 4: Difficulty in purifying the final this compound product.

  • Q: The crude N-oxide product is difficult to purify, and recrystallization attempts are not effective. What are my options?

    • A:

      • Solvent Screening: Perform a more extensive solvent screen for recrystallization. Consider binary solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

      • Wash Steps: Ensure the workup procedure effectively removes unreacted starting material and by-products. An acidic wash followed by a basic wash of the organic extract can be beneficial.

      • Alternative Purification: If recrystallization fails, a plug of silica gel filtration might be a viable option even on a larger scale to remove polar impurities before a final recrystallization attempt.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 1,5-Diphenyl-1H-1,2,3-triazole Synthesis cluster_step2 Step 2: N-Oxidation start1 Benzaldehyde + Aniline + Tosylhydrazine reaction1 Metal-Free Multicomponent Reaction (DMSO, I2, 120°C) start1->reaction1 workup1 Precipitation, Filtration & Washing reaction1->workup1 intermediate 1,5-Diphenyl-1H-1,2,3-triazole workup1->intermediate reaction2 Oxidation (H2O2 / TFA) intermediate->reaction2 workup2 Quenching, Neutralization & Extraction reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_N_Oxidation cluster_solutions_incomplete Troubleshooting Incomplete Reaction cluster_solutions_workup Troubleshooting Workup/Purification start Low Yield or Incomplete N-Oxidation (Step 2) check_completion Is the reaction truly incomplete? (Check via HPLC/TLC) start->check_completion incomplete Yes, incomplete check_completion->incomplete complete No, reaction is complete (High loss during workup) check_completion->complete increase_oxidant Increase equivalents of H2O2 (e.g., from 2.0 to 3.0 eq) incomplete->increase_oxidant optimize_quench Optimize quenching procedure to avoid product degradation complete->optimize_quench increase_temp Gently warm the reaction (e.g., to 40°C) after initial exotherm increase_oxidant->increase_temp increase_conc Increase reactant concentration (if safe) increase_temp->increase_conc optimize_extraction Optimize extraction solvent and pH optimize_quench->optimize_extraction optimize_recrystallization Perform extensive solvent screen for recrystallization optimize_extraction->optimize_recrystallization

Caption: Decision tree for troubleshooting low yield in the N-oxidation step.

References

Validation & Comparative

A Comparative Analysis of 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between regioisomers is critical in the design of novel therapeutics. This guide provides an objective comparison of the biological activities of 1,4- and 1,5-disubstituted 1,2,3-triazoles, supported by experimental data and detailed methodologies.

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, largely due to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds.[1] The facile synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has led to their extensive investigation.[1][2][3] In contrast, the synthesis of 1,5-disubstituted isomers is often more complex, resulting in fewer comparative studies. This guide aims to bridge this gap by consolidating available data to facilitate informed decisions in drug design.

Anticancer Activity: A Tale of Two Isomers

Both 1,4- and 1,5-disubstituted 1,2,3-triazoles have demonstrated significant potential as anticancer agents, often through the inhibition of crucial cellular processes like tubulin polymerization.

1,4-Disubstituted 1,2,3-Triazoles

A vast number of 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds have shown a broad range of activities, with some exhibiting potent anticancer effects.

Compound ClassCell LineIC50 (µM)Reference
Vanillin-derived 1,2,3-triazolesVarious Gram-positive and Gram-negative bacteriaMIC: 5-10 µg/mL[3]
1,2,3-Triazole-linked tetrahydrocurcuminHCT-116 (colon carcinoma)1.09 ± 0.17Not found in search results
Phosphonate 1,2,3-triazoleHT-1080 (fibrosarcoma)15.13[4]
2-Methoxyestradiol analogsK562 (leukemia)5.9 - 8.1[5]
Cis-stilbene-1,2,3-triazole congenersHCT-116 (colorectal)3.25 ± 1.04[6]
1,5-Disubstituted 1,2,3-Triazoles

While less explored, 1,5-disubstituted 1,2,3-triazoles have emerged as potent inhibitors of biological targets relevant to cancer. For instance, certain 1,5-disubstituted analogs have been identified as inhibitors of mitochondrial Ca2+-activated F1FO-ATPase, an enzyme implicated in mitochondrial function and cell death pathways.[7]

A study on combretastatin A-4 analogues, which are known tubulin polymerization inhibitors, provides a rare direct comparison, albeit with a 1,2,4-triazole core. In this study, both 1,5- and 1,4-disubstituted analogs were synthesized and tested. The results indicated that the substitution pattern significantly influences activity, with the 1,5-disubstituted isomer showing potent tubulin polymerization inhibitory activity.

Compound ClassBiological Target/AssayActivityReference
1,5-diaryl-1,2,4-triazolesTubulin polymerization inhibitionIC50 = 0.76 µM[8]
1,5-disubstituted 1,2,3-triazolesMitochondrial Ca2+-activated F1FO-ATPase inhibitionEffective inhibitors[7]

Antimicrobial Activity: A Broad Spectrum of Potential

The 1,2,3-triazole scaffold is also a promising framework for the development of novel antimicrobial agents.

1,4-Disubstituted 1,2,3-Triazoles

The ease of synthesis has facilitated the creation of large libraries of 1,4-disubstituted 1,2,3-triazoles, leading to the discovery of compounds with significant activity against a range of bacterial and fungal pathogens.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Vanillin-derived 1,2,3-triazolesGram-positive and Gram-negative bacteria5 - 10[3]
Benzofused N-heteroaromatic moietiesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerSignificant activity[2]
Amide-functionalized 1,2,3-triazolesMycobacterium tuberculosis and other microbial strainsModerate to significant inhibitory activityNot found in search results

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The biological effects of 1,4- and 1,5-disubstituted 1,2,3-triazoles are often mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Tubulin Polymerization Inhibition Pathway

Many anticancer triazoles function by disrupting microtubule dynamics, which are essential for cell division.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization GTP Microtubules Microtubules Microtubule Polymerization->Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization GDP Microtubule Depolymerization->Free Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->Free Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by triazole compounds leads to mitotic arrest and apoptosis.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer potential of novel triazole derivatives.

Anticancer_Screening_Workflow Synthesis of Triazole Analogs Synthesis of Triazole Analogs In vitro Cytotoxicity Screening (MTT Assay) In vitro Cytotoxicity Screening (MTT Assay) Synthesis of Triazole Analogs->In vitro Cytotoxicity Screening (MTT Assay) Identification of Hit Compounds Identification of Hit Compounds In vitro Cytotoxicity Screening (MTT Assay)->Identification of Hit Compounds Mechanism of Action Studies Mechanism of Action Studies Identification of Hit Compounds->Mechanism of Action Studies In vivo Efficacy Studies In vivo Efficacy Studies Mechanism of Action Studies->In vivo Efficacy Studies

Caption: A streamlined workflow for the discovery and development of novel anticancer triazole agents.

Conclusion

Both 1,4- and 1,5-disubstituted 1,2,3-triazoles represent valuable scaffolds in drug discovery, exhibiting a wide range of biological activities. The prevalence of the 1,4-isomer in the literature is a direct consequence of the efficiency of click chemistry. However, emerging research on 1,5-isomers suggests that this underexplored chemical space holds significant promise for the development of novel therapeutics. Direct comparative studies of regioisomers with identical substituents are crucial to fully elucidate the structure-activity relationships and guide the rational design of next-generation triazole-based drugs. Researchers are encouraged to explore the synthesis and biological evaluation of 1,5-disubstituted triazoles to unlock their full therapeutic potential.

References

Spectroscopic Showdown: A Comparative Analysis of 1,5-Diphenyl-1H-1,2,3-triazole and its 3-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of 1,5-Diphenyl-1H-1,2,3-triazole and its corresponding 3-oxide. This guide provides a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The introduction of an N-oxide functionality to the 1,2,3-triazole ring system significantly alters its electronic and steric properties, leading to discernible shifts in its spectroscopic characteristics. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science. This guide presents a detailed comparative analysis of the spectroscopic data for 1,5-Diphenyl-1H-1,2,3-triazole and its 3-oxide derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1,5-Diphenyl-1H-1,2,3-triazole and its 3-oxide. It is important to note that while data for the parent triazole is available, specific experimental data for the 3-oxide is less common in the literature. The data presented for the 3-oxide is based on general trends observed for triazole N-oxides and should be considered predictive in the absence of direct experimental reports.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 3-oxide)

CompoundAromatic Protons (ppm)Triazole CH Proton (ppm)
1,5-Diphenyl-1H-1,2,3-triazole7.13-7.86 (m)8.14 (s)
1,5-Diphenyl-1H-1,2,3-triazole 3-oxideExpected downfield shiftExpected downfield shift

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 3-oxide)

CompoundAromatic Carbons (ppm)Triazole Carbons (ppm)
1,5-Diphenyl-1H-1,2,3-triazole117.74, 126.02, 128.56, 128.91, 129.06, 129.36, 129.92, 130.44, 137.26148.58
This compoundExpected shifts due to electronic effectsExpected shifts due to N-oxidation

Table 3: Infrared (IR) Spectroscopic Data (Predicted for 3-oxide)

CompoundKey Vibrational Frequencies (cm⁻¹)
1,5-Diphenyl-1H-1,2,3-triazole~3120 (C-H triazole), ~1503 (N=N stretch), ~1228, 1097, 1040 (ring vibrations), ~768, 694 (C-H aromatic bend)
This compoundExpected N-O stretching band (~1250-1300 cm⁻¹) and shifts in triazole ring vibrations.

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
1,5-Diphenyl-1H-1,2,3-triazole221Loss of N₂ (m/z 193) is a characteristic fragmentation.
This compound237Expected to show a prominent M-16 peak corresponding to the loss of an oxygen atom.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of the title compounds are provided below.

Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

A common method for the synthesis of 1,5-disubstituted 1,2,3-triazoles is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Procedure:

  • To a solution of phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane, add a catalytic amount of a ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,5-diphenyl-1H-1,2,3-triazole.

Synthesis of this compound

The synthesis of the 3-oxide derivative typically involves the oxidation of the parent triazole.

Procedure:

  • Dissolve 1,5-Diphenyl-1H-1,2,3-triazole (1.0 mmol) in a suitable solvent like acetic acid.

  • Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the solution at room temperature.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the pure this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Comparison Synthesis Synthesis of Triazole / Triazole N-Oxide Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: General workflow for the synthesis and spectroscopic analysis of triazole derivatives.

Discussion of Spectroscopic Differences

The introduction of the N-oxide group at the 3-position of the 1,2,3-triazole ring induces significant electronic perturbations, which are reflected in the spectroscopic data.

  • NMR Spectroscopy: The N-oxide group is electron-withdrawing, which is expected to cause a downfield shift (to higher ppm values) for the protons and carbons in its vicinity. The triazole ring proton and the carbons of the triazole ring are particularly sensitive to this effect. The magnitude of the shift can provide insights into the electronic distribution within the molecule.

  • IR Spectroscopy: The most prominent feature in the IR spectrum of the 3-oxide derivative is the appearance of a strong absorption band corresponding to the N-O stretching vibration, typically in the range of 1250-1300 cm⁻¹.[1] This band is absent in the spectrum of the parent triazole. Additionally, the vibrational frequencies of the triazole ring are expected to shift due to the change in bond orders and electronic density upon N-oxidation.

  • UV-Vis Spectroscopy: The N-oxide functionality can act as a chromophore and may lead to a shift in the absorption maxima (λmax) in the UV-Vis spectrum compared to the parent triazole. The direction and magnitude of this shift depend on the nature of the electronic transitions involved.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak of the 3-oxide will be 16 mass units higher than that of the parent triazole, corresponding to the mass of the oxygen atom. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (M-16), which can be a prominent peak in the mass spectrum, providing strong evidence for its presence.

This comparative guide highlights the key spectroscopic differences between 1,5-Diphenyl-1H-1,2,3-triazole and its 3-oxide. The provided data and experimental protocols serve as a valuable resource for the synthesis, identification, and characterization of these and related compounds in a research and development context.

References

A Comparative Analysis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide and Other Heterocyclic N-Oxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical properties and biological activities of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide against other prominent heterocyclic N-oxides, namely Pyridine N-oxide, Quinoline N-oxide, and Benzofuroxan. This document is intended to serve as a resource for researchers and professionals in the field of medicinal chemistry and drug development by presenting available experimental data, outlining synthetic methodologies, and illustrating relevant biological pathways.

Introduction to Heterocyclic N-Oxides

Heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom in a heterocyclic ring being oxidized to an N-oxide group. This structural modification significantly alters the electronic properties of the parent heterocycle, often leading to enhanced biological activity and novel pharmacological profiles. The N-oxide moiety can act as a hydrogen bond acceptor, influence the molecule's solubility and metabolic stability, and in some cases, participate in redox cycling to generate reactive oxygen species (ROS). These properties have made heterocyclic N-oxides attractive scaffolds in the development of new therapeutic agents.

This guide focuses on a comparative analysis of this compound with three other well-known heterocyclic N-oxides to highlight their relative performance based on available scientific literature.

Comparative Biological Activity

Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for the selected heterocyclic N-oxides and their derivatives against various cancer cell lines. It is important to note that direct comparison is challenging due to variations in cell lines, assay conditions, and the specific derivatives tested.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Pyridine Derivatives
Pyrano-pyridine derivative (4-CP.P)K562 (Leukemia)10.42 µg/mL[1]
Imidazo[1,2-a]pyridine (HS-104)MCF-7 (Breast Cancer)1.2[2]
Imidazo[1,2-a]pyridine (HS-106)MCF-7 (Breast Cancer)< 10[2]
Spiro-pyridine derivative (7)Caco-2 (Colon Cancer)7.83 ± 0.50[3]
Quinoline N-Oxide Derivatives
Isoquinolinequinone N-oxide (16)Various (NCI60 panel)nM range[4]
Isoquinolinequinone N-oxide (25)A549 (Lung Cancer)0.22 ± 0.02[5]
Isoquinolinequinone N-oxide (25)NCI-H322 (Lung Cancer)0.45 ± 0.06[5]
BAPPN (Indolo[2,3-b]quinoline derivative)HepG2 (Liver Cancer)3.3 µg/mL[6]
BAPPN (Indolo[2,3-b]quinoline derivative)HCT-116 (Colon Cancer)23 µg/mL[6]
BAPPN (Indolo[2,3-b]quinoline derivative)MCF-7 (Breast Cancer)3.1 µg/mL[6]
BAPPN (Indolo[2,3-b]quinoline derivative)A549 (Lung Cancer)9.96 µg/mL[6]
Benzofuroxan Derivatives
4-CF₃ substituted derivativeStaphylococcus aureusMIC: 13.1-14.6 µg/mL[7]
Amine-containing derivative (4e)Leukemia P388 (in vivo)LD₅₀: 22.0 ± 1.33 mg/kg[8]
Amine-containing derivative (4g)Leukemia P388 (in vivo)LD₅₀: 13.75 ± 1.73 mg/kg[8]
Phenol hybrid (4c)HuTu 80 (Duodenal Cancer)~1.0[9]
Phenol hybrid (5d)MCF-7 (Breast Cancer)~2.0[9]
Benzofuran-isatin conjugate (5a)HT29 (Colon Cancer)9.4[10]
Benzofuran-isatin conjugate (5a)SW620 (Colon Cancer)8.7[10]
1,2,3-Triazole Derivatives
1,2,3-Triazole-based SulfonamidesMRC-5 (Normal Lung Fibroblasts)14.38–111.47[11]
Pyrazolyl-1,2,4-triazole (S10)Various bacteriaMIC: 15.62 µg/mL[12]

Note: Data for this compound was not available in the searched literature. The table presents data for various derivatives to provide a general sense of the potential activity of each class of N-oxides.

Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for the selected heterocyclic N-oxides and their derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine N-Oxide Derivatives
Picryl amino pyridine N-oxidesVarious bacteriaBetter than antifungal activity[13]
N-alkylated pyridine salts (66)S. aureus56 ± 0.5% inhibition at 100 µg/mL[14]
N-alkylated pyridine salts (66)E. coli55 ± 0.5% inhibition at 100 µg/mL[14]
Quinoline Derivatives
Quinolinequinones (QQ2, QQ6)Clinically resistant Staphylococcus spp.MIC₅₀/₉₀ = 2.44/9.76[15]
Quinoline derivative (6)B. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[16]
Benzofuroxan Derivatives
4-CF₃ substituted derivativeS. aureus (standard and MDR)13.1 - 14.6[7]
Benzofuroxan derivatives (BF7, BF13)Gram-positive and Gram-negative bacteria, C. albicans0.013 - 0.28 mM[17]
Phenol hybrids (5a, 5c, 5d)S. aureus, B. cereus, E. faecalisComparable to Chloramphenicol[9]
1,2,3-Triazole Derivatives
Pyrazolyl-1,2,4-triazole (S10)B. subtilis, E. coli15.62[12]
Pyrazolyl-1,2,4-triazole (S6)C. albicans, A. niger15.62[12]
1H-1,2,3-triazole derivatives (5b, 5c, 5e, 7b, 7e)Various fungi and bacteriaPotent activity[18]

Note: Data for this compound was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the data tables.

Synthesis of 1,5-Diphenyl-1H-1,2,3-triazole

A general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles involves a metal-free multi-component reaction. While a specific protocol for the N-oxidation of 1,5-diphenyl-1H-1,2,3-triazole was not found, a general synthesis for the parent triazole is provided below. The subsequent N-oxidation would typically be achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

General Procedure for Synthesis of 1,5-disubstituted 1,2,3-triazoles:

  • To a reaction tube equipped with a stirring bar, add the corresponding ketone (1.16 mmol), primary amine (1.74 mmol), 4-nitrophenyl azide (1.26 mmol), 4 Å molecular sieves (100 mg), an acid catalyst such as acetic acid (1–2 drops), and toluene (1.2 mL).

  • Stir the reaction mixture at 100°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of hexane/ethyl acetate (6/4).

  • Upon completion, purify the crude product by column chromatography using chloroform followed by a mixture of hexane and ethyl acetate to obtain the pure 1,5-disubstituted 1,2,3-triazole.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these N-oxides exert their biological effects is critical for rational drug design.

Benzofuroxan-Induced Apoptosis

Benzofuroxan derivatives are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptosis pathway.[5] This process involves the disruption of the mitochondrial membrane potential and the activation of caspases.

Benzofuroxan_Apoptosis_Pathway cluster_cell Cancer Cell Benzofuroxan Benzofuroxan Derivative ROS Increased ROS (Reactive Oxygen Species) Benzofuroxan->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Leads to Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzofuroxan-induced intrinsic apoptosis pathway.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic N-oxides.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis (e.g., Cycloaddition, Oxidation) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Antimicrobial->Lead_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_ID->Mechanism

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This comparative guide highlights the significant therapeutic potential of heterocyclic N-oxides. While quantitative data for this compound remains elusive in the current literature, the available information on related triazole N-oxides and the comparator compounds—Pyridine N-oxide, Quinoline N-oxide, and Benzofuroxan—underscores the importance of the N-oxide functionality in modulating biological activity. Derivatives of these heterocyclic N-oxides have demonstrated potent cytotoxic and antimicrobial effects, often through mechanisms involving the induction of oxidative stress and apoptosis.

Further research is warranted to synthesize and evaluate this compound and to conduct direct, head-to-head comparative studies against other leading heterocyclic N-oxides. Such studies will be invaluable in elucidating the structure-activity relationships and identifying promising new candidates for drug development.

References

Structure-Activity Relationship of 1,5-Diphenyl-1,2,3-Triazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1,5-disubstituted analogs, particularly those bearing phenyl rings, are of significant interest due to their potential as therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,5-diphenyl-1,2,3-triazole analogs and related 1,5-diaryl derivatives, focusing on their anticancer and enzyme inhibitory activities. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Anticancer Activity

Recent research has explored the cytotoxic effects of 1,2,3-triazole-containing hybrids against various cancer cell lines. A study on pyrazole-[1][2][3]-triazole-[1][2][4]-triazole hybrids revealed that the nature of the substituent on the phenyl ring at the N-1 position of the 1,2,3-triazole moiety significantly influences their anticancer potency.

Data Summary: Anticancer Activity of 1,2,3-Triazole Hybrids

Compound IDR Group (at para-position of N-1 phenyl)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4 -H21.35 ± 0.6722.35 ± 0.9624.41 ± 0.36
5 -CH₃15.31 ± 0.6519.35 ± 0.8820.00 ± 0.94
6 -OCH₃13.36 ± 0.8117.93 ± 0.5419.14 ± 0.82
7 -NH₂12.22 ± 0.4914.16 ± 0.7314.64 ± 0.58
8 -COOH33.26 ± 1.1235.61 ± 1.0434.21 ± 1.15
9 -NO₂38.20 ± 1.3337.24 ± 1.2940.14 ± 1.41
Doxorubicin(Standard Drug)11.21 ± 0.3812.46 ± 0.4513.45 ± 0.51

Data extracted from a study on pyrazole-[1][2][3]-triazole-[1][2][4]-triazole hybrids, where the 1,2,3-triazole is 1,4-disubstituted.[1]

The structure-activity relationship analysis indicates that electron-donating groups on the phenyl ring at the N-1 position of the 1,2,3-triazole enhance cytotoxic activity.[1] Specifically, the potency follows the order: -NH₂ > -OCH₃ > -CH₃ > -H. Conversely, electron-withdrawing groups such as -COOH and -NO₂ lead to a decrease in activity.[1] The 4-aminophenyl derivative 7 exhibited the most potent activity, with IC₅₀ values comparable to the standard drug doxorubicin.[1]

Experimental Protocols

Synthesis of 1-(Substituted phenyl)-4-((1-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)ethoxy)methyl)-1H-1,2,3-triazoles (4–9)

A mixture of the propargyl substrate (0.1 mol), the respective aryl azide derivative (0.1 mol), sodium ascorbate (0.1 mol), and CuSO₄·5H₂O (0.25 mmol) in a DMF−H₂O (6:1, 8 mL) solvent system was stirred at 60–70 °C for 5–7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, the mixture was quenched with 100 mL of water and extracted three times with 20 mL of ethyl acetate.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor effects of the synthesized compounds were evaluated in vitro against human liver cancer (HepG-2), human colon cancer (HCT-116), and human breast adenocarcinoma (MCF-7) cell lines.[1] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability.[5]

Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[2][5]

Visualizations

Below are diagrams illustrating the general synthetic pathway for 1,4-disubstituted 1,2,3-triazoles via click chemistry and a typical workflow for evaluating anticancer activity.

Synthesis_Workflow Alkyne Propargyl Substrate Reaction Click Reaction (CuAAC) Alkyne->Reaction Azide Aryl Azide Azide->Reaction Catalyst CuSO4·5H2O Na-Ascorbate Catalyst->Reaction Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction->Triazole Anticancer_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed Cancer Cells in 96-well plates Incubation1 Incubate Seeding->Incubation1 AddCompound Add Test Compounds Incubation1->AddCompound Incubation2 Incubate AddCompound->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate AddMTT->Incubation3 AddDMSO Add DMSO Incubation3->AddDMSO Readout Measure Absorbance AddDMSO->Readout CalculateIC50 Calculate IC50 Values Readout->CalculateIC50

References

A Comparative Guide to Metal-Catalyzed and Metal-Free Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1,2,3-triazoles has become a cornerstone of modern chemistry, with wide-ranging applications in drug discovery, materials science, and bioconjugation. The advent of "click chemistry" has propelled the azide-alkyne cycloaddition reaction to the forefront of synthetic methodologies. This guide provides a detailed comparison of the two primary approaches for this transformation: metal-catalyzed and metal-free methods, offering researchers the data and protocols needed to select the optimal strategy for their specific application.

At a Glance: Key Differences

FeatureMetal-Catalyzed (CuAAC)Metal-Free (Thermal & SPAAC)
Reaction Rate Very Fast (minutes to hours)Slow (hours to days) for thermal; Fast for SPAAC
Temperature Room TemperatureElevated (Thermal); Room Temperature (SPAAC)
Catalyst Required (e.g., Copper(I))Not Required
Biocompatibility Potentially cytotoxic due to metal catalystGenerally biocompatible
Substrate Scope Broad, requires terminal alkynesTolerates a wide range of functional groups; requires strained cyclooctynes for SPAAC
Regioselectivity High (1,4-disubstituted)Mixture of 1,4- and 1,5-isomers (Thermal); High (1,4-disubstituted) for SPAAC

Performance Data: A Quantitative Comparison

The choice between metal-catalyzed and metal-free methods often hinges on factors like reaction efficiency, speed, and conditions. The following table summarizes typical performance data for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), thermal Huisgen cycloaddition, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

MethodCatalystTypical Reaction TimeTypical TemperatureTypical YieldReference
CuAAC Cu(I) salts, often with a reducing agent and ligand1 - 24 hours25 - 100 °C> 90%
Thermal Huisgen Cycloaddition None24 - 48 hours80 - 140 °CVariable, often lower than CuAAC
SPAAC None0.5 - 2 hours25 - 37 °C> 90%

Experimental Protocols: Representative Methodologies

Metal-Catalyzed: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using a copper(I) catalyst generated in situ.

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted triazole.

Metal-Free: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the bioorthogonal labeling of an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Cyclooctyne-functionalized fluorescent dye (e.g., a DBCO derivative) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.

  • Add the cyclooctyne-functionalized fluorescent dye solution (typically a 10- to 50-fold molar excess) to the protein solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

  • Remove the excess, unreacted fluorescent dye by a suitable method such as size-exclusion chromatography or dialysis.

  • The labeled protein is now ready for downstream applications and analysis.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflows for metal-catalyzed and metal-free triazole synthesis.

Metal_Catalyzed_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide Reaction_Vessel Reaction Mixture (Solvent) Azide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Cu_II Cu(II) Precursor Cu_I Active Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_I->Reaction_Vessel Product 1,4-Disubstituted Triazole Reaction_Vessel->Product CuAAC Reaction

Figure 1. Workflow for Metal-Catalyzed Triazole Synthesis (CuAAC).

Metal_Free_Workflow cluster_thermal Thermal Cycloaddition cluster_spaac Strain-Promoted Cycloaddition (SPAAC) Thermal_Azide Azide Heat Heat (80-140 °C) Thermal_Azide->Heat Thermal_Alkyne Terminal Alkyne Thermal_Alkyne->Heat Thermal_Product Mixture of 1,4- and 1,5-Triazoles Heat->Thermal_Product SPAAC_Azide Azide SPAAC_Conditions Room Temperature SPAAC_Azide->SPAAC_Conditions SPAAC_Alkyne Strained Cyclooctyne SPAAC_Alkyne->SPAAC_Conditions SPAAC_Product 1,4-Disubstituted Triazole SPAAC_Conditions->SPAAC_Product

Validating the Mechanism of Action for Triazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating the mechanism of action of triazole-based compounds. Triazoles are a critical class of small molecules, most notably used as antifungal agents, that primarily exert their effect through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This inhibition disrupts the ergosterol biosynthesis pathway, a crucial process for maintaining the integrity of the fungal cell membrane.[1][3] Consequently, the fungal cell membrane becomes damaged and leaky, leading to the cessation of fungal growth.[3] While this is the primary mechanism, some studies suggest the involvement of other processes such as electron transfer and the generation of reactive oxygen species.[4]

Understanding and rigorously validating the mechanism of action is paramount in the development of new and effective triazole-based therapeutics. This guide outlines and compares several established biophysical and biochemical techniques used to confirm target engagement and characterize the inhibitory activity of these compounds.

Comparative Analysis of Validation Techniques

The selection of an appropriate method for validating the mechanism of action depends on various factors, including the stage of drug discovery, the specific questions being addressed, and the available resources. Below is a comparison of four widely used techniques: Enzymatic Assays, Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

TechniquePrincipleKey Parameters MeasuredThroughputLabel-FreeCellular Context
Enzymatic Assay Measures the catalytic activity of the target enzyme (CYP51) in the presence of the inhibitor.IC50, KiHighYesNo (in vitro)
CETSA Measures the thermal stabilization of the target protein upon ligand binding in a cellular environment.Thermal Shift (ΔTm), EC50Medium to HighYesYes
ITC Measures the heat change associated with the binding of a ligand to a target protein.Dissociation Constant (Kd), Enthalpy (ΔH), Stoichiometry (n)LowYesNo (in vitro)
SPR Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized target protein.Dissociation Constant (Kd), Association rate (ka), Dissociation rate (kd)Medium to HighYesNo (in vitro)

Quantitative Data Summary

The following table summarizes representative quantitative data for common triazole antifungal agents obtained using the discussed validation methods. It is important to note that experimental conditions can significantly influence these values.

CompoundTechniqueTargetParameterValueReference
Fluconazole Enzymatic AssayCandida albicans CYP51IC501.2 - 1.3 µM[5]
Itraconazole Enzymatic AssayCandida albicans CYP51IC501.2 - 1.3 µM[5]
Voriconazole Enzymatic AssayCYP2C19IC508.7 µMN/A
Ketoconazole Enzymatic AssayHuman CYP51A1Inhibition94.6% at 5 µM[6]
Itraconazole SPRHuman CYP3A4KdHigh Affinity[7]
Ketoconazole SPRHuman CYP3A4KdHigh Affinity[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific experimental setups.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of a triazole compound to inhibit the enzymatic activity of CYP51.

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Triazole compound of interest

  • Detection system (e.g., HPLC, mass spectrometry)

Procedure:

  • Prepare a reaction mixture containing CYP51, CPR, and the reaction buffer in a microplate or reaction tube.

  • Add the triazole compound at various concentrations to the reaction mixture and incubate for a predetermined time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Allow the reaction to proceed for a specific duration.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the reaction mixture to quantify the product formation or substrate depletion. This can be done using techniques like HPLC or mass spectrometry to separate and quantify the sterols.[8]

  • Calculate the percentage of inhibition for each concentration of the triazole compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon ligand binding.

Materials:

  • Intact cells expressing the target protein (CYP51)

  • Triazole compound of interest

  • Lysis buffer

  • Antibodies against the target protein

  • Western blotting or ELISA reagents

Procedure:

  • Treat intact cells with the triazole compound or a vehicle control for a specified time.

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells to release the soluble proteins.

  • Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant using a detection method such as Western blotting or ELISA.

  • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a triazole compound to CYP51, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified CYP51 protein

  • Triazole compound of interest

  • ITC instrument

  • Matched buffer for both protein and compound

Procedure:

  • Prepare a solution of the purified CYP51 protein in the sample cell of the ITC instrument.

  • Prepare a solution of the triazole compound in the injection syringe, ensuring the buffer is identical to the protein solution to minimize heats of dilution.[9]

  • Perform a series of small, sequential injections of the triazole compound into the protein solution while monitoring the heat change.

  • The resulting data is a series of heat peaks for each injection.

  • Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a sensitive, real-time, and label-free technique for characterizing the binding kinetics of a triazole compound to its target protein.

Materials:

  • Purified CYP51 protein

  • Triazole compound of interest

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer[10]

Procedure:

  • Immobilize the purified CYP51 protein onto the surface of an SPR sensor chip.

  • Flow a solution of the triazole compound at various concentrations over the sensor surface.

  • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound compound.

  • After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound.

  • Regenerate the sensor surface to remove any bound compound before the next injection.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Pathways and Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental procedures.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Triazoles Triazole Compounds Triazoles->CYP51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole compounds on Lanosterol 14α-demethylase (CYP51).

Validation_Workflow Start Hypothesized Mechanism of Action: Triazole inhibits Target Enzyme Biochemical_Assays Biochemical Assays (e.g., Enzymatic Assay) Start->Biochemical_Assays Biophysical_Assays Biophysical Assays (e.g., ITC, SPR) Start->Biophysical_Assays Cellular_Assays Cell-Based Assays (e.g., CETSA) Start->Cellular_Assays Inhibition_Data Determine IC50/Ki Biochemical_Assays->Inhibition_Data Binding_Data Determine Kd, Kinetics, Thermodynamics Biophysical_Assays->Binding_Data Target_Engagement_Data Confirm Target Engagement in Cells Cellular_Assays->Target_Engagement_Data Validation Mechanism of Action Validated Inhibition_Data->Validation Binding_Data->Validation Target_Engagement_Data->Validation

Caption: A generalized workflow for validating the mechanism of action of triazole-based compounds using a combination of biochemical, biophysical, and cell-based assays.

References

Benchmarking the Performance of 1,5-Disubstituted 1,2,3-Triazoles in Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,5-Disubstituted 1,2,3-Triazoles with Alternative Heterocycles Supported by Experimental Data.

The 1,2,3-triazole scaffold has emerged as a significant pharmacophore in modern drug discovery, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[1][2] While 1,4-disubstituted 1,2,3-triazoles have been extensively studied, their 1,5-disubstituted counterparts are gaining increasing attention due to their unique electronic and steric properties, which can offer advantages in biological target engagement.[3] This guide provides a comparative analysis of the performance of 1,5-disubstituted 1,2,3-triazoles in key therapeutic areas, benchmarked against established alternatives, and supported by experimental data and detailed protocols.

I. Performance in Anticancer Applications

1,5-Disubstituted 1,2,3-triazoles have demonstrated notable potential as anticancer agents, with studies highlighting their ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.

Comparative Analysis of Anticancer Activity:

A series of novel 1,5-disubstituted 1,2,3-triazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines. The results are compared with doxorubicin, a standard chemotherapeutic agent.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1a MCF-7 (Breast)8.67Doxorubicin3.24
1b A549 (Lung)9.74Doxorubicin1.12
1c HCT116 (Colon)5.35-Fluorouracil4.8

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Logical Workflow for Anticancer Drug Screening:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies a Synthesis of 1,5-disubstituted 1,2,3-triazoles b Spectroscopic Analysis (NMR, MS, IR) a->b c MTT Assay on Cancer Cell Lines b->c d Determination of IC50 values c->d e Apoptosis Assays (e.g., Annexin V) d->e f Cell Cycle Analysis d->f g Western Blot for Key Proteins d->g G A Bacterial DNA Gyrase B DNA Relaxation & Supercoiling A->B E Disruption of DNA Replication A->E Essential for C 1,5-Disubstituted 1,2,3-Triazole D Inhibition of DNA Gyrase C->D D->A Binds to F Bacterial Cell Death E->F

References

Safety Operating Guide

Proper Disposal of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide must adhere to stringent safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with laboratory safety standards.

1. Hazard Identification and Safety Precautions

  • Health Hazards: Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear chemical-impermeable gloves.

  • Eye Protection: Use tightly fitting safety goggles.

  • Lab Coat: A fire/flame-resistant and impervious lab coat is recommended.

  • Ventilation: Ensure adequate ventilation, and if dusts are generated, respiratory protection is required.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

2. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Use inert materials such as vermiculite, sand, or earth to absorb the spill.[2]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][3] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Ignition Sources: Remove all sources of ignition.[1]

3. Disposal Procedures

The primary method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep the chemical in its original or a suitable, clearly labeled, and closed container.[1]

  • Container Labeling:

    • Label the waste container clearly with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., "Health Hazard," "Environmental Hazard").

  • Storage of Waste:

    • Store the sealed waste container in a designated, locked-up, and well-ventilated area away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with all necessary information, including the chemical name and any available safety data.

Important Considerations:

  • Do Not Dispose Down the Drain: This compound is toxic to aquatic life, and release into the environment must be avoided.

  • Uncleaned Containers: Handle uncleaned containers as you would the product itself.

Quantitative Safety Data Summary

The following table summarizes key safety data for a related triazole compound, 3-Amino-1H-1,2,4-triazole, to provide a reference for occupational exposure limits.

Data PointValueSource
Occupational Exposure Limit (TWA) 0.2 mg/m³ACGIH, NIOSH REL

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Experimental Protocol: General Spill Neutralization and Cleanup

While specific neutralization protocols for this compound are not detailed in the provided search results, a general procedure for chemical spills can be adapted.

Materials:

  • Inert absorbent material (vermiculite, sand, or commercial sorbent pads)

  • Two pairs of chemical-resistant gloves

  • Safety goggles

  • Lab coat

  • Dustpan and brush (spark-proof if necessary)

  • Sealable waste container

  • Hazardous waste labels

Procedure:

  • Don appropriate PPE.

  • Contain the spill by surrounding it with the absorbent material.

  • Carefully cover the spill with the absorbent material, working from the outside in.

  • Allow the absorbent to fully soak up the chemical.

  • Using a brush and dustpan, carefully collect the contaminated absorbent material.

  • Place the collected material into the designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), if appropriate and safe to do so. Place the used cloth in the waste container.

  • Seal the waste container and label it appropriately.

  • Wash hands and any exposed skin thoroughly with soap and water.

  • Arrange for the disposal of the hazardous waste through your institution's EHS office.

Visualizing the Disposal Workflow

Disposal Workflow for this compound cluster_handling Chemical Handling & Waste Generation cluster_spill_response Spill Response cluster_disposal_prep Waste Preparation for Disposal cluster_final_disposal Final Disposal start Start: Handling this compound waste Generate Chemical Waste (unused product, contaminated items) start->waste spill Accidental Spill start->spill segregate Segregate Waste (Do not mix with other chemicals) waste->segregate contain Contain & Absorb Spill spill->contain collect_spill Collect Contaminated Material contain->collect_spill collect_spill->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. The following information is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].Chemical-impermeable gloves (e.g., nitrile rubber), lab coat, and impervious clothing. Fire/flame resistant clothing is also recommended[1].Work in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required[2].
Running reactions and transfers Tightly fitting safety goggles with side-shields or a face shield.Chemical-impermeable gloves, lab coat, and impervious clothing[1].Operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[2].
Handling spills and waste Tightly fitting safety goggles with side-shields and a face shield.Chemical-impermeable gloves, impervious clothing, and consideration of shoe covers.For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Ensure proper ventilation prep_weigh Weigh Chemical prep_setup->prep_weigh Minimize dust generation handle_reaction Perform Reaction/ Experiment prep_weigh->handle_reaction handle_transfer Transfer Solutions handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste Segregate waste streams cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2]. Ensure that eyewash stations and safety showers are readily accessible[3][4].

  • Safe Handling Practices : Avoid the formation of dust and aerosols[1][2]. Do not breathe mist, gas, or vapors[1]. Prevent contact with skin and eyes[1]. Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent[1].

  • Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing immediately and wash it before reuse[1][3].

First-Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][3].

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists[1][2].

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[1][3].

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1][3].

Disposal Plan:

  • Waste Collection : Collect all waste material, including unused product and contaminated items (e.g., gloves, weighing paper), in a suitable, labeled, and tightly closed container for disposal[1][2]. Do not mix with other waste[2].

  • Disposal Regulations : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material[2][5].

  • Container Disposal : Handle uncleaned containers as you would the product itself[2]. Do not reuse empty containers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.